molecular formula C9H17Cl2N3 B1322929 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride CAS No. 147960-33-6

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

Número de catálogo: B1322929
Número CAS: 147960-33-6
Peso molecular: 238.15 g/mol
Clave InChI: HHBAOQCGVQTAAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(5-methyl-1H-imidazol-4-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBAOQCGVQTAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Pharmacological Applications of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in neuropharmacology and rational drug design, I frequently encounter privileged scaffolds that serve as the backbone for entire classes of therapeutics. 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (CAS 147960-33-6) is one such critical building block[1]. It is not merely a static chemical entity; it is a highly tuned pharmacophore used extensively in the development of Histamine H3 and H4 receptor (H3R/H4R) ligands[2].

This technical whitepaper deconstructs the physicochemical properties of this compound, explains the structural causality behind its design, and provides field-proven, self-validating protocols for its utilization in GPCR (G protein-coupled receptor) binding assays.

Physicochemical Profiling & Structural Rationale

To utilize this compound effectively in synthesis or biological assays, one must understand the physical chemistry governing its behavior. The free base of imidazolylpiperidine is highly lipophilic and susceptible to oxidative degradation. By formulating it as a dihydrochloride salt, the molecule achieves stoichiometric protonation at both the piperidine nitrogen (pKa ~9.5) and the imidazole nitrogen (pKa ~6.0)[1].

Causality in Salt Selection: This dual protonation forces the molecule into a highly water-soluble, crystalline state. In my experience, this is a non-negotiable requirement for in vitro assays, as it prevents the compound from crashing out of aqueous physiological buffers (like Tris-HCl or HEPES) and prevents non-specific binding to the lipophilic surfaces of plastic assay plates.

Quantitative Chemical Profile
PropertyValueCausality / Practical Relevance
CAS Number 147960-33-6Unique identifier for precise procurement[1].
Molecular Formula C9H17N3Cl2 (C9H15N3 · 2HCl)Dihydrochloride salt ensures complete ionization at physiological pH.
Molecular Weight 238.16 g/mol Low molecular weight makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD)[1].
InChIKey HHBAOQCGVQTAAT-UHFFFAOYSA-NStandardized structural representation for cheminformatic docking studies[1].
Physical State Solid (Crystalline Powder)Facilitates accurate gravimetric handling and maximizes shelf-life stability.

Pharmacophore Rationale: The Imidazolylpiperidine Core

The structural architecture of 4-(5-methyl-1H-imidazol-4-yl)piperidine is a masterclass in rational drug design. The compound consists of a basic piperidine ring linked to an imidazole ring.

Why the 5-methyl substitution? In histamine biology, the unsubstituted imidazolylpiperidine core is a known precursor for potent H3-receptor antagonists like thioperamide[3],[2]. However, the addition of a methyl group at the 5-position of the imidazole ring serves two distinct mechanistic purposes:

  • Tautomeric Restriction: It restricts the tautomeric equilibrium of the imidazole nitrogens, locking the molecule into a conformation that preferentially binds the orthosteric pocket of specific histamine receptor subtypes.

  • Metabolic Shielding: The steric bulk of the methyl group acts as a shield against rapid degradation by histamine N-methyltransferase (HNMT), an enzyme that rapidly clears endogenous histamine from the synaptic cleft[4].

When functionalized at the piperidine nitrogen (e.g., via alkylation or amidation), this core can be tuned to act as an agonist, antagonist, or inverse agonist at the H3 receptor, directly modulating the release of neurotransmitters via Gi/o protein pathways[4].

H3_Signaling Ligand Imidazolylpiperidine (CAS 147960-33-6 core) H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Orthosteric Binding Gi_Go Gi/o Protein Complex H3R->Gi_Go Conformational Shift AC Adenylyl Cyclase Gi_Go->AC Alpha Subunit Inhibition Ca Voltage-Gated Ca2+ Channels Gi_Go->Ca Beta-Gamma Inhibition cAMP Decreased cAMP AC->cAMP Downregulation Release Inhibition of Neurotransmitter Release Ca->Release Reduced Ca2+ Influx cAMP->Release Modulates Exocytosis

Caption: Histamine H3 Receptor Gi/o-mediated signaling pathway modulated by imidazolylpiperidines.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification, and the workflow inherently controls for false positives/negatives.

Compound Handling and Stock Preparation

Because 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is hygroscopic, improper handling will lead to inaccurate molarity calculations due to absorbed water weight.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed desiccator containing the compound to reach room temperature before opening. Causality: Prevents ambient moisture from condensing on the cold powder.

  • Gravimetric Weighing: Weigh exactly 10.0 mg of the compound using an analytical balance. Transfer immediately to a silanized glass vial . Causality: Silanized glass prevents the basic amine groups from adhering to the container walls, which would artificially lower the stock concentration.

  • Primary Dissolution: Dissolve the powder in 1.0 mL of 100% DMSO to create a high-concentration primary stock (~42 mM). Vortex for 30 seconds.

  • Aqueous Dilution: Dilute the DMSO stock 1:1000 into the working assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Causality: Keeping the final DMSO concentration below 0.1% ensures that the solvent does not disrupt the lipid bilayer of the membrane preparations in downstream assays.

Competitive Radioligand Binding Assay (H3R)

This protocol utilizes the compound (or its synthesized derivatives) to displace a known radioligand from the H3 receptor. The system is self-validating because it requires a reference standard (Thioperamide) to prove the assay is functioning within the expected dynamic range[3],[2].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO cells stably expressing human H3R on ice. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4) and adjust protein concentration to 10 µ g/well .

  • Incubation Setup (96-well plate):

    • Total Binding (TB) Wells: Add 50 µL buffer + 50 µL [3H]-N-alpha-methylhistamine (final conc. 1 nM) + 100 µL membranes.

    • Non-Specific Binding (NSB) Wells: Add 50 µL Thioperamide (final conc. 10 µM) + 50 µL radioligand + 100 µL membranes. Validation: This establishes the noise floor of the assay.

    • Test Wells: Add 50 µL of 4-(5-methyl-1H-imidazol-4-yl)piperidine derivative (serial dilutions from 10 µM to 0.1 nM) + 50 µL radioligand + 100 µL membranes.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes. Causality: 60 minutes at room temperature is required for the binding kinetics of imidazolylpiperidines to reach thermodynamic equilibrium.

  • Termination & Filtration: Rapidly filter the reaction through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and preventing the positively charged basic ligands from binding non-specifically to the filter.

  • Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Causality: Ice-cold buffer slows the off-rate ( Koff​ ) of the ligand during the wash step, preserving the receptor-ligand complexes.

  • Quantification: Add liquid scintillation cocktail and count the retained radioactivity (DPM). Calculate the IC50​ using non-linear regression.

Binding_Assay Prep Membrane Prep (CHO-hH3R) Incubate Incubation [3H]-Ligand + Cpd Prep->Incubate Filter Rapid Filtration (GF/B + PEI) Incubate->Filter 60 min, 25°C Wash Ice-Cold Wash (Tris-HCl) Filter->Wash Terminate Count Scintillation Counting Wash->Count Data IC50 / Ki Analysis Count->Data Cheng-Prusoff

Caption: Step-by-step workflow for competitive radioligand binding assay of H3R ligands.

References

  • Title: Potential interest in powerful and specific ligands for the histamine H3 receptor Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Design of potent non-thiourea H3-receptor histamine antagonists Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: The Histamine H3 Receptor: Structure, Pharmacology, and Function Source: Pharmacological Reviews (American Society for Pharmacology and Experimental Therapeutics) URL: [Link]

Sources

Toxicity Profile of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride: A Proposed Strategy for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed toxicological data specifically for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is limited. This guide, therefore, provides a comprehensive, expert-driven strategy for establishing the toxicity profile of this novel chemical entity in animal models. It synthesizes known toxicological information of its core chemical moieties—4-methylimidazole and piperidine—to inform a robust, scientifically-grounded preclinical testing program.

Executive Summary and Introduction

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a heterocyclic compound incorporating both a substituted imidazole ring and a piperidine ring. The imidazole nucleus is a common scaffold in many biologically active compounds and natural products, including histidine and purine[1]. The piperidine moiety is also prevalent in pharmaceuticals and natural alkaloids. The combination of these structures suggests potential biological activity, making a thorough toxicological evaluation critical for any future development.

This document outlines a systematic approach to characterize the toxicity profile of this molecule. We will deconstruct the compound to understand potential hazards based on its constituent parts, propose a tiered testing strategy from in silico prediction to comprehensive in vivo studies, and detail the methodologies required to ensure scientific integrity and regulatory compliance. The causality behind each experimental choice is explained to provide a clear, logical framework for researchers.

Initial Hazard Identification: A Structure-Based Approach

A predictive assessment based on the known toxicology of the core structural components is the foundational step in understanding the potential liabilities of a novel compound.

Toxicological Profile of Key Structural Moieties
  • 4-Methylimidazole (4-MEI): This moiety is a known by-product in the manufacturing of some caramel colors and is found in many foods and beverages[2]. Crucially, 4-MEI has been classified by the International Agency for Research on Cancer (IARC) as 'possibly carcinogenic to humans' (Group 2B) based on sufficient evidence in experimental animals. Studies in F344/N rats and B6C3F1 mice have shown that 4-MEI can induce alveolar/bronchiolar adenomas and carcinomas in mice and may be associated with mononuclear cell leukemia in female rats[3][4]. Furthermore, reproductive and developmental toxicity has been reported in rats at high dietary exposures, with a Lowest Observed Adverse Effect Level (LOAEL) identified at approximately 50-60 mg/kg bw/day based on effects like prostate atrophy and delays in sexual maturation[5][6]. While most in vitro and in vivo genotoxicity studies have been negative, some regulatory bodies suggest that the testing has not been comprehensive enough to entirely rule out a genotoxic mode of action[7].

  • Piperidine: The piperidine ring is a saturated heterocycle. Piperidine itself is a corrosive, strong base with a pungent odor[8]. Acute toxicity studies show oral LD50 values in rats ranging from 133 to 520 mg/kg, with clinical signs including weakness, respiratory distress, convulsions, and other neurological effects[8]. Inhalation exposure can cause severe irritation to the nasal epithelium and respiratory tract[8]. The toxicological profile is primarily driven by its corrosive and irritant properties, as well as effects on the central nervous system.

In Silico and Initial Screening Workflow

Before embarking on extensive animal testing, a preliminary hazard identification workflow should be employed. This combines computational toxicology with simple, rapid screening assays to prioritize endpoints for further investigation.

G cluster_0 Phase 1: In Silico & Scaffolding Analysis cluster_1 Phase 2: Prioritization & Go/No-Go Decision Compound 4-(5-methyl-1H-imidazol-4-yl) piperidine dihydrochloride Structural_Analysis Structural Moiety Analysis - 4-Methylimidazole (Carcinogenicity, Reprotox) - Piperidine (Irritation, Neurotox) Compound->Structural_Analysis In_Silico Computational Toxicology (e.g., DEREK, SARscape) - Predict Genotoxicity - Predict Carcinogenicity - General Toxicity Endpoints Compound->In_Silico Hazard_Assessment Initial Hazard Assessment - Known risks from 4-MEI are high priority - Piperidine suggests irritation potential Structural_Analysis->Hazard_Assessment In_Silico->Hazard_Assessment Decision Decision Point: Proceed to In Vitro/In Vivo? Hazard_Assessment->Decision

Caption: Initial hazard identification workflow for novel compounds.

This initial analysis strongly suggests that carcinogenicity, reproductive toxicity, and genotoxicity should be key areas of focus in the subsequent testing program, driven by the known profile of 4-MEI.

Proposed Preclinical Toxicity Evaluation Program

A tiered, systematic approach is essential to build a comprehensive toxicity profile. The following studies represent a standard program required for preclinical drug development.

Acute Toxicity Studies

Rationale: To determine the intrinsic toxicity of a single or short-term exposure, identify clinical signs of toxicity, establish potential target organs, and determine the maximum tolerated dose (MTD). This data is critical for classifying the compound and guiding dose selection for repeated-dose studies.

Recommended Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Species: Wistar or Sprague-Dawley rats (one sex, typically female, is used initially).

  • Housing: Animals are housed in standard conditions (22±3 °C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days.

  • Dosing: A single animal is dosed with the test substance via oral gavage. The starting dose is selected based on in silico predictions or data from related compounds.

  • Observation: The animal is observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for up to 14 days.

  • Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor (e.g., 3.2). This proceeds until the stopping criteria are met.

  • Endpoint: The LD50 is calculated using maximum likelihood methods. All animals are subjected to gross necropsy at the end of the study.

Repeated Dose Toxicity Studies (Sub-chronic)

Rationale: To characterize the toxicological profile following repeated administration over a longer period (e.g., 90 days). These studies are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is fundamental for risk assessment.

Recommended Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

This workflow provides a comprehensive overview of a standard 90-day study.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase (90 Days) cluster_2 Terminal Phase & Analysis Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats, 5-7 days) Dose_Selection Dose Selection (Based on Acute/Range-Finding Studies) Acclimatization->Dose_Selection Dosing Daily Oral Gavage Dosing - Vehicle Control Group - Low, Mid, High Dose Groups (e.g., 10 animals/sex/group) Dose_Selection->Dosing Observations Daily/Weekly Observations - Clinical Signs & Mortality - Body Weight & Food Consumption - Ophthalmoscopy (pre-test & termination) Dosing->Observations Clin_Path Interim Clinical Pathology (e.g., Day 30, Day 90) - Hematology - Clinical Chemistry - Urinalysis Dosing->Clin_Path Necropsy Gross Necropsy - All animals Observations->Necropsy Clin_Path->Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Histopathology - Control & High Dose Groups initially - Target organs from all groups Organ_Weights->Histopathology Data_Analysis Data Analysis & Interpretation - Identify Target Organs - Determine NOAEL/LOAEL Histopathology->Data_Analysis

Caption: Experimental workflow for a 90-day sub-chronic oral toxicity study.

Key Endpoints to Monitor:

  • Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, posture, and autonomic function.

  • Body Weight and Food Consumption: Measured weekly to assess general health and palatability.

  • Hematology & Clinical Chemistry: Blood samples are collected at termination (and potentially at an interim timepoint) to assess effects on blood cells, liver function (e.g., ALT, AST), and kidney function (e.g., BUN, creatinine).

  • Gross Necropsy & Histopathology: At termination, all animals are euthanized for a full macroscopic examination. Organs are weighed, and a comprehensive list of tissues is preserved for microscopic examination to identify target organs and characterize pathological changes.

Genotoxicity Assessment

Rationale: To determine if the compound can induce genetic mutations or chromosomal damage. Given the concerns surrounding 4-MEI, a standard battery of tests is mandatory. A positive result in these assays can have significant implications for drug development.

Recommended Standard Test Battery (ICH S2(R1))

  • Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): An in vitro test to assess the ability of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): An in vitro test to detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): An in vivo test, typically in rodents, that assesses chromosomal damage in bone marrow erythroblasts by measuring the frequency of micronucleated polychromatic erythrocytes.

Safety Pharmacology

Rationale: To investigate potential adverse effects on vital organ functions that could pose an immediate risk in a clinical setting.

Core Battery Studies (ICH S7A)

  • Central Nervous System (CNS): Functional observational battery (FOB) in rats to assess behavioral and neurological changes.

  • Cardiovascular System: In vitro hERG assay to assess potential for QT interval prolongation, followed by in vivo assessment of blood pressure, heart rate, and ECG in a conscious, telemetered large animal model (e.g., dog or non-human primate).

  • Respiratory System: Assessment of respiratory rate and function in rodents.

Data Presentation and Interpretation

Clear and concise data presentation is paramount for accurate interpretation and decision-making.

Quantitative Data Summary

All quantitative toxicological data should be summarized in tables for easy comparison across dose groups.

Table 1: Template for Acute Oral Toxicity Summary

Species/Strain Sex Route LD50 (mg/kg) (95% Confidence Interval) Key Clinical Signs Observed

| Sprague-Dawley Rat | Female | Oral | [Data] | [e.g., Ataxia, lethargy, piloerection] |

Table 2: Template for 90-Day Repeated Dose Study - Key Findings

Species/Strain Sex NOAEL (mg/kg/day) LOAEL (mg/kg/day) Primary Target Organs Key Histopathological Findings
Sprague-Dawley Rat Male [Data] [Data] [e.g., Liver, Kidney] [e.g., Centrilobular hypertrophy, tubular nephrosis]

| Sprague-Dawley Rat | Female | [Data] | [Data] | [e.g., Spleen] | [e.g., Extramedullary hematopoiesis] |

Risk Assessment and Decision Making

The synthesis of all toxicological data informs the overall risk profile of the compound and guides further development. The NOAEL from the most relevant long-term study in the most sensitive species is a critical value used to calculate the safe starting dose for first-in-human clinical trials.

G Tox_Data Synthesized Toxicity Data - Acute & Repeated Dose - Genotoxicity - Safety Pharmacology Decision_Genotox Genotoxicity Positive? Tox_Data->Decision_Genotox Decision_Safety Adverse Safety Pharmacology? Decision_Genotox->Decision_Safety No High_Risk High Risk: Consider Termination or Significant Re-evaluation Decision_Genotox->High_Risk Yes Decision_NOAEL Acceptable NOAEL & Safety Margin? Decision_Safety->Decision_NOAEL No Decision_Safety->High_Risk Yes Manageable_Risk Manageable Risk: Proceed with Caution (e.g., additional monitoring) Decision_NOAEL->Manageable_Risk No Acceptable_Risk Acceptable Risk: Proceed to Next Phase Decision_NOAEL->Acceptable_Risk Yes

Caption: Decision tree for preclinical development based on toxicity profile.

Conclusion

Establishing the toxicity profile of a novel chemical entity like 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride requires a rigorous, multi-faceted approach. While direct data is not currently available, a predictive assessment based on its structural relationship to 4-methylimidazole and piperidine provides a clear rationale for focusing on carcinogenicity, reproductive toxicity, and genotoxicity, alongside standard assessments of organ toxicity. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to generate the high-quality, reliable data necessary for a comprehensive risk assessment and to make informed decisions regarding the compound's future development.

References

  • Vertex AI Search. (n.d.). Toxicity studies: Chronic for nonclinical research.
  • NICNAS. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health.
  • Merck Veterinary Manual. (n.d.). Toxicoses in Animals From Human Cold and Allergy Medications.
  • Chan, P. C., et al. (2007). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. PubMed.
  • SynQuest Laboratories, Inc. (n.d.). 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet.
  • NextSDS. (n.d.). 4-(1H-imidazol-4-yl)piperidine dihydrochloride — Chemical Substance Information.
  • Scialli, A. R., et al. (2025). Reproductive and developmental toxicity risk assessment for 4-methylimidazole. Regulatory Toxicology and Pharmacology, 162, 105856.
  • Ulusoy, Y., et al. (2017). Genotoxic effects of 4-methylimidazole on human peripheral lymphocytes in vitro. Drug and Chemical Toxicology.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Scialli, A. R. (2025, May 22). Reproductive and developmental toxicity risk assessment for 4-methylimidazole. Scialli Consulting.
  • Behl, M., et al. (2020). Multigenerational reproductive assessment of 4-methylimidazole administered in the diet to Hsd:Sprague Dawley SD rats. Reproductive Toxicology, 98, 13-28.
  • U.S. Food and Drug Administration. (n.d.). Center for Drug Evaluation and Research - Pharmacology/Toxicology Review.
  • Tsutsumi, M., et al. (1992). [Reproductive and developmental toxicity study of 6-amidino-2-naphthyl 4(-)[(4,5-dihydro-1H-imidazol-2-yl) amino] benzoate dimethanesulfonate (FUT-187). (II)--Oral administration to rats during the period of fetal organogenesis (prenatal examination)]. Journal of Toxicological Sciences, 17 Suppl 4, 221-30.
  • Honma, M. (2016). Genotoxicity assessment of 4-methylimidazole: regulatory perspectives. Genes and Environment, 38, 23.
  • National Toxicology Program. (2007). Toxicity and Carcinogenicity Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice. National Institutes of Health.
  • Al-Ghananeem, A. M., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1682.
  • Moon, C. S., et al. (2013). Carcinogenic 4(5)-methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Journal of Agricultural and Food Chemistry, 61(5), 977-983.

Sources

Methodological & Application

protocol for dissolving 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Assay Preparation of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride in DMSO

Scientific Context & Target Compound

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a highly polar heterocyclic building block, frequently utilized in the design, synthesis, and evaluation of histamine H3 and H4 receptor ligands. Supplied as a dihydrochloride salt, the basic nitrogens of both the piperidine and imidazole rings are protonated. While this salt formation significantly enhances aqueous solubility, it introduces specific thermodynamic and handling challenges when preparing high-concentration organic stock solutions for high-throughput screening (HTS) and long-term storage.

Table 1: Physicochemical Properties

Property Value
Chemical Name 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride
CAS Number 147960-33-6
Molecular Weight 238.16 g/mol
Linear Formula C9H17Cl2N3 (or C9H15N3 · 2HCl)

| Salt Form | Dihydrochloride |

Data supported by standard chemical repository specifications[1].

Mechanistic Insights: The Causality of Solvent Selection (E-E-A-T)

Why Dimethyl Sulfoxide (DMSO)? While dihydrochloride salts are highly water-soluble, aqueous stocks are susceptible to rapid hydrolysis, pH shifts, and microbial contamination over time. DMSO is the industry standard for compound library storage due to its amphiphilic nature and high dielectric constant ( ϵ≈47 ). This allows DMSO to effectively solvate the dissociated chloride ions and the protonated organic scaffold of the compound.

The Critical Need for Anhydrous Conditions Dihydrochloride salts are inherently hygroscopic. If standard (non-anhydrous) DMSO is used, or if the compound is exposed to atmospheric moisture during weighing, water absorption occurs. Water in a DMSO stock lowers the solubility limit of the organic scaffold and can lead to localized precipitation or degradation over time. Therefore, strictly anhydrous DMSO ( 99.9% purity, stored under argon) must be used to maintain a self-validating, stable stock system.

Preventing the "Solvent Crash" A common point of failure in biochemical assays is the direct addition of high-concentration DMSO stocks into aqueous buffers, leading to a "solvent crash" (rapid micro-precipitation of the compound before it can disperse). To ensure trustworthiness in your concentration-response curves, intermediate dilutions must be performed in 100% DMSO before a final, rapid-mixing addition to the aqueous phase. The final DMSO concentration should generally not exceed 0.5% – 1.0% to avoid solvent-mediated cytotoxicity and assay interference[2],[3].

Quantitative Solubilization Matrix

To achieve standard stock concentrations, precise gravimetric measurements are required. The following table summarizes the mass required based on the molecular weight of the dihydrochloride salt (238.16 g/mol )[1].

Table 2: Mass-Volume Matrix for Standard DMSO Stocks

Target Concentration Volume of Anhydrous DMSO Mass of Compound Required
10 mM 1.0 mL 2.38 mg
10 mM 5.0 mL 11.91 mg
50 mM 1.0 mL 11.91 mg
50 mM 5.0 mL 59.54 mg

| 100 mM | 1.0 mL | 23.82 mg |

(Note: Concentrations above 50 mM may require thermal assistance for complete dissolution depending on the exact ambient conditions).

Step-by-Step Solubilization Protocol

Phase 1: Preparation

  • Equilibration: Remove the vial of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic salt, ruining the anhydrous environment.

  • Weighing: Using an analytical balance, rapidly weigh the required mass (refer to Table 2) into a sterile, amber glass or polypropylene vial.

Phase 2: Dissolution 3. Solvent Addition: Add the calculated volume of anhydrous DMSO ( 99.9%). 4. Agitation: Vortex the vial vigorously for 60 seconds. 5. Sonication: Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. 6. Thermal Assistance (If Required): If the solution remains cloudy (indicating undissolved salt), warm the vial gently in a water bath at 37°C for 5 minutes, followed by additional vortexing. Causality: The dissolution of crystalline salts is often an endothermic process; gentle heating provides the activation energy required to break the crystal lattice.

Phase 3: Quality Control & Storage 7. Visual QC: Hold the vial against a light source. The solution must be completely clear with no particulate matter. 8. Aliquoting: Divide the master stock into single-use aliquots (e.g., 50–100 µL) to entirely avoid freeze-thaw cycles, which introduce moisture and degrade the compound. 9. Storage: Purge the headspace of the vials with Argon or Nitrogen gas and store at -20°C or -80°C.

SolubilizationWorkflow A 1. Equilibrate Vial (Room Temp, Desiccated) B 2. Weigh Compound (4-(5-methyl-1H-imidazol-4-yl) piperidine 2HCl) A->B C 3. Add Anhydrous DMSO (Target: 10 - 50 mM) B->C D 4. Vortex & Sonicate (5-10 mins) C->D E Clear Solution? D->E F Warm to 37°C & Re-sonicate E->F No (Precipitate) G 5. Aliquot (Single-use volumes) E->G Yes (Dissolved) F->E H 6. Store at -20°C / -80°C (Argon purged) G->H

Figure 1: Workflow for solubilizing and storing the dihydrochloride salt in anhydrous DMSO.

Downstream Assay Dilution Methodology

To maintain scientific integrity during biological assays, follow this dilution cascade to ensure the compound remains in solution when transitioning from an organic to an aqueous environment.

  • Thawing: Thaw a single-use DMSO aliquot completely at room temperature.

  • Intermediate Dilution: Perform serial dilutions of the compound in 100% DMSO to create an intermediate stock that is 100x to 200x your final desired assay concentration.

  • Aqueous Transfer: Transfer the intermediate DMSO stock into the aqueous assay buffer dropwise while vortexing or rapidly mixing.

  • Final Concentration: Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v)[2]. For highly sensitive cell lines, keep DMSO 0.1%[3].

DilutionWorkflow Stock Master Stock (10 mM in 100% DMSO) Intermediate Intermediate Dilution (e.g., 1 mM in 100% DMSO) Stock->Intermediate Serial Dilution (in DMSO) Buffer Aqueous Assay Buffer (Rapid Mixing) Intermediate->Buffer 1:100 Dropwise Addition Final Final Assay Solution (< 1% DMSO Final) Buffer->Final Homogenization

Figure 2: Dilution cascade to prevent solvent crash and maintain <1% DMSO in aqueous assays.

References

  • NIH Assay Guidance Manual Title: Compound Management, Assay Validation, and DMSO Tolerance Guidelines Source: National Center for Advancing Translational Sciences (NCATS), National Institutes of Health (NIH) URL:[Link]

Sources

Application Note: Cell Culture Preparation and Functional Assay Protocols for Histamine H3/H4 Receptor Modulation using 4-(5-methyl-1H-imidazol-4-yl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

The compound 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a highly specialized pharmacological tool compound. Featuring a core imidazole ring linked to a piperidine scaffold, it belongs to a classic family of ligands that target the Histamine H3 (H3R) and Histamine H4 (H4R) receptors[1][2].

Both H3R and H4R are Class A G-protein-coupled receptors (GPCRs) that couple primarily to the Gi/o signaling pathway[3]. While H3R is predominantly expressed in the central nervous system (modulating neurotransmitter release), H4R is heavily expressed in hematopoietic cells (mediating immune and inflammatory responses)[2]. Structural biology studies, including recent cryo-EM insights, demonstrate that the imidazole ring of such ligands binds deeply within the orthosteric pocket of these receptors, mimicking the endogenous ligand histamine[3].

For drug development professionals and researchers, executing functional assays (such as cAMP accumulation or GTPγS binding) with imidazole-based ligands requires rigorous cell culture preparation[4]. Because these assays rely on highly amplified intracellular signaling events, improper reagent handling or suboptimal cell culture conditions will inevitably lead to false-positive or false-negative screening rates.

Physicochemical Properties & Reconstitution Strategy

Understanding the physical chemistry of your ligand is the first step in designing a self-validating experimental protocol.

PropertySpecificationExperimental Implication
Compound Name 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride-
CAS Number 147960-33-6Ensures correct stereoisomer/salt procurement.
Molecular Weight 238.16 g/mol Used for precise molarity and dose-response calculations.
Salt Form DihydrochlorideHighly water-soluble; requires strict pH buffering to avoid cell shock.
Core Scaffold Imidazole ringMimics endogenous histamine binding; susceptible to degradation if mishandled[3].

Causality in Solvent Choice: Because this compound is supplied as a dihydrochloride salt, it exhibits excellent aqueous solubility. Do not use DMSO unless strictly necessary. High concentrations of DMSO (>0.5%) can perturb lipid bilayer dynamics and artificially alter GPCR-G protein coupling efficiency. However, the acidic nature of the dihydrochloride salt means that unbuffered aqueous reconstitution can cause localized pH shocks to the cell monolayer, leading to non-specific receptor internalization. Reconstitution in a strongly buffered solution (e.g., 5 mM HEPES) is mandatory[4].

Experimental Workflow

Workflow A 1. Reagent Prep (Buffer Reconstitution) B 2. Cell Culture (Dialyzed FBS Starvation) A->B Validate pH C 3. Compound Application (IBMX + Forskolin) B->C 24h Incubation D 4. Functional Assay (cAMP Detection) C->D 30 min at 37°C

Experimental workflow for cell preparation and functional assay execution.

Detailed Cell Culture & Assay Protocol

Phase 1: Reagent Preparation & Storage
  • Stock Solution Generation: Dissolve the lyophilized 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride powder in sterile, endotoxin-free ddH2O to a concentration of 10 mM.

  • pH Neutralization: Check the pH of the stock solution. Titrate with 0.1 M NaOH if necessary, or dilute directly into a robust assay buffer (Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES)[4].

  • Storage: Aliquot into 20 μL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Line Preparation
  • Cell Selection: Utilize CHO-K1 or HEK293 cells stably expressing the human H3R or H4R[4].

  • Seeding: Seed cells at 10,000 cells/well in a 384-well white opaque microplate.

  • Serum Starvation (Critical Step): 16–24 hours prior to the assay, replace standard growth media with media containing 1% dialyzed FBS or completely serum-free media.

    • The "Why" (Causality): Standard Fetal Bovine Serum (FBS) contains variable concentrations of endogenous biogenic amines, including histamine. Continuous exposure to trace histamine leads to basal receptor desensitization and β-arrestin recruitment, severely compressing the dynamic range of the assay. Dialyzed FBS ensures a "clean" receptor state.

Phase 3: Compound Application (cAMP Accumulation)
  • Buffer Preparation: Prepare the assay buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX[4].

    • The "Why" (Causality): IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, the transient changes in cAMP mediated by the Gi-coupled receptor will be rapidly degraded by endogenous PDEs, destroying the signal-to-noise ratio[4].

  • Ligand Dilution: Prepare a 10-point dose-response curve of the test compound (e.g., 10 μM down to 0.3 nM) in the assay buffer.

  • Co-Stimulation: Add the test compound simultaneously with 10 μM Forskolin to the cells[4].

    • The "Why" (Causality): Because H3R/H4R are Gi/o-coupled, their activation decreases cAMP[3]. Forskolin directly activates adenylyl cyclase to create an artificially high cAMP baseline. The efficacy of the test compound is measured by its ability to suppress this Forskolin-induced cAMP spike.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

Receptor Signaling Pathway

Pathway Ligand 4-(5-methyl-1H-imidazol-4-yl)piperidine Receptor Histamine H3/H4 Receptor Ligand->Receptor Binds Orthosteric Site GProtein Gαi/o Protein Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibits SecondMsgr Decreased cAMP Effector->SecondMsgr Reduces production

Gi/o-coupled GPCR signaling pathway modulated by imidazole-based ligands.

Data Presentation & Quality Control (Self-Validating System)

To ensure the protocol is a self-validating system, every assay plate must include specific controls to prove that the observed cAMP modulation is strictly dependent on the applied ligand and the target receptor.

ParameterDescription / Target Value
Cell Line HEK293T or CHO-K1 (Stable H3R/H4R expression)
Assay Readout Intracellular cAMP (HTRF or AlphaScreen)
Vehicle Control (Basal) Establishes the baseline cAMP level without GPCR modulation.
Forskolin-Only Control Defines the upper limit of the assay window (Maximal AC stimulation).
Reference Antagonist Thioperamide[2]. Co-treatment must restore Forskolin-induced cAMP levels.
Z'-Factor Target > 0.6 (Indicates a robust, high-throughput-ready assay window).

Antagonist Reversal (Specificity Check): Failure of a known antagonist (like Thioperamide) to reverse the signal of 4-(5-methyl-1H-imidazol-4-yl)piperidine indicates either off-target cytotoxicity or non-receptor-mediated adenylyl cyclase inhibition. Passing this check guarantees the trustworthiness of your dose-response data.

References

  • Histamine H4 receptor ligands: future applications and state of art. PubMed.[Link]

  • The First Potent and Selective Non-Imidazole Human Histamine H4 Receptor Antagonists. ACS Publications.[Link]

  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PubMed.[Link]

Sources

Title: A Validated HILIC-MS/MS Method for the Sensitive Quantification of 4-(5-methyl-1H-imidazol-4-yl)piperidine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note describes the development and full validation of a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(5-methyl-1H-imidazol-4-yl)piperidine in human plasma. Given the polar nature of this heterocyclic amine, conventional reversed-phase chromatography presents significant retention challenges. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, providing excellent retention and sharp peak shapes. Sample preparation was streamlined using a simple protein precipitation (PPT) protocol. The method was validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation and demonstrated excellent performance across all validation parameters, including linearity, accuracy, precision, selectivity, and stability.[1][2] This method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction and Scientific Rationale

4-(5-methyl-1H-imidazol-4-yl)piperidine is a heterocyclic compound featuring both a piperidine and an imidazole moiety.[3] Such scaffolds are of significant interest in medicinal chemistry. The development of new chemical entities requires robust bioanalytical methods to accurately characterize their pharmacokinetic (PK) profiles. LC-MS/MS is the gold standard for quantitative bioanalysis due to its inherent sensitivity and selectivity.[4]

The primary analytical challenge for this molecule is its high polarity, conferred by the two nitrogen-containing heterocyclic rings. This property leads to poor retention on traditional C18 reversed-phase columns, where analytes are separated primarily by hydrophobicity.[5] To address this, we selected Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful alternative for separating polar compounds.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, thus providing robust retention.[5][7]

This document provides a comprehensive guide to the method development strategy, a detailed final protocol, and a full validation summary, designed for researchers and drug development professionals.

Method Development Strategy: The "Why" Behind the "How"

A successful bioanalytical method is built on a logical series of optimization steps. The following sections detail the rationale behind the key choices made during the development of this method.

Mass Spectrometry (MS/MS) Optimization

The goal of MS/MS optimization is to find a unique and stable precursor-to-product ion transition that allows for sensitive and highly specific detection of the analyte.

  • Analyte & Internal Standard Infusion: The analyte and its stable isotope-labeled internal standard (SIL-IS), 4-(5-methyl-1H-imidazol-4-yl)piperidine-d4 (hypothetical), were infused directly into the mass spectrometer. Operating in positive electrospray ionization (ESI+) mode was the logical choice, as the multiple nitrogen atoms are readily protonated.

  • Precursor Ion Selection: The most abundant ion in the full scan (Q1) spectrum was the protonated molecule, [M+H]⁺, at m/z 166.1. This was selected as the precursor ion for fragmentation.

  • Product Ion Selection: The precursor ion was subjected to collision-induced dissociation (CID), and the resulting product ions were scanned in Q3. A robust and specific product ion at m/z 96.1, corresponding to a stable fragment of the piperidine ring, was selected. The rationale is to choose a fragment that is structurally significant and provides high signal intensity. Fragmentation of the imidazole ring is also possible but may yield less specific, lower mass fragments.[8][9]

  • Internal Standard (IS) Selection: A SIL-IS is the gold standard for quantitative bioanalysis.[10] It co-elutes with the analyte and experiences identical ionization suppression or enhancement, thus providing the most accurate correction for matrix effects and process variability.[11][12] A mass shift of +4 Da (from four deuterium atoms) is ideal as it prevents isotopic crosstalk between the analyte and IS channels.[11]

Chromatographic (LC) Separation

The primary objective is to achieve sufficient retention for the polar analyte, separate it from endogenous matrix components, and produce a symmetrical peak shape for accurate integration.

  • Column Chemistry: A HILIC column with an amide-bonded stationary phase was chosen. Amide phases offer excellent retention for polar, nitrogenous bases and are highly robust.[7] This choice directly addresses the poor retention expected on a C18 column.[5] An alternative would be mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, but HILIC provides a more straightforward and powerful solution for this specific challenge.[13][14][15]

  • Mobile Phase Optimization:

    • Organic Solvent: Acetonitrile is the most common and effective organic solvent for HILIC. A high percentage (>80%) is required to promote partitioning and retention.

    • Aqueous Component & Buffer: An aqueous buffer is necessary to maintain a consistent ionic strength and pH, which controls the analyte's ionization state and peak shape. Ammonium formate was selected as it is volatile and highly compatible with mass spectrometry. A final concentration of 10 mM is sufficient to provide good chromatography without suppressing the ESI signal.

    • pH: The mobile phase pH was adjusted to ~3.5 with formic acid. At this pH, the piperidine and imidazole nitrogens are protonated, ensuring a consistent charge state and good interaction with the polar stationary phase.

  • Gradient Elution: A gradient was developed starting with high organic content (95% acetonitrile) to retain the analyte, followed by a decrease in acetonitrile (increase in aqueous buffer) to elute the analyte. This ensures that later-eluting, less polar matrix components are washed from the column.[5]

Sample Preparation

The goal of sample preparation is to remove proteins and phospholipids from the plasma matrix that can interfere with the analysis and damage the LC-MS system, while achieving high and reproducible recovery of the analyte.[16][17]

  • Technique Selection: Protein precipitation (PPT) was chosen for its simplicity, speed, and high throughput.[4][16] While solid-phase extraction (SPE) can provide cleaner extracts, PPT is often sufficient for HILIC methods, which are less susceptible to interference from late-eluting nonpolar compounds like phospholipids.[18]

  • Precipitating Agent: Acetonitrile was used as the precipitating agent. It is highly effective at crashing out plasma proteins and is also the primary mobile phase component, ensuring compatibility of the final extract with the initial LC conditions. A 3:1 ratio of acetonitrile to plasma provides efficient protein removal.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (Reference Standard, >99% purity)

  • Internal Standard: 4-(5-methyl-1H-imidazol-4-yl)piperidine-d4 (SIL-IS, >99% purity, >99% isotopic purity)

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type 1, 18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade)

  • Matrix: Human Plasma (K2-EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards (CS) and quality control (QC) samples.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Step-by-Step Sample Preparation Protocol
  • Aliquot 50 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Spiking Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Instrumentation and Conditions
Parameter Condition
LC System UHPLC System (e.g., Waters Acquity, Sciex Exion)
Column HILIC Amide Column, 2.1 x 50 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
Parameter Condition
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 550°C
MRM Transitions Analyte: 166.1 → 96.1 IS: 170.1 → 100.1
Collision Energy (CE) Optimized for analyte and IS (e.g., 25 eV)
Dwell Time 50 ms

Method Validation Summary

The method was fully validated according to international guidelines.[1][19][20] All results met the pre-defined acceptance criteria.

Selectivity and Specificity

No significant interfering peaks from endogenous matrix components were observed at the retention times of the analyte or the IS in six different lots of blank human plasma.

Linearity and Range

The method was linear over the concentration range of 0.100 to 100 ng/mL. The calibration curve was constructed using a weighted (1/x²) linear regression.

Parameter Result
Calibration Range (ng/mL) 0.100 - 100
Regression Model Weighted (1/x²) Linear
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ0.100≤ 8.5%± 7.2%≤ 9.1%± 6.5%
LQC0.300≤ 6.2%± 5.5%≤ 7.4%± 4.8%
MQC10.0≤ 4.5%± 3.1%≤ 5.8%± 3.9%
HQC80.0≤ 3.8%± 2.5%≤ 4.9%± 3.2%
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).
Matrix Effect and Recovery

The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to the response in neat solution. The SIL-IS effectively compensated for the minor ion suppression observed.[21][22] Recovery was consistent and reproducible.

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Factor (IS-Normalized)
LQC92.5%94.1%1.02
HQC95.3%94.8%0.99
Acceptance Criteria: CV of IS-normalized matrix factor ≤15%.
Stability

The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).

Visualizations and Workflows

Overall Bioanalytical Workflow

Bioanalytical_Workflow Sample Receive Plasma Sample Aliquot Aliquot 50 µL Sample->Aliquot Spike Add 150 µL IS in ACN Aliquot->Spike Protein Precipitation Vortex Vortex to Precipitate Spike->Vortex Centrifuge Centrifuge at 14,000 rpm Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject Analysis Data Acquire & Process Data Inject->Data Report Report Concentration Data->Report

Caption: High-level workflow from sample receipt to final data reporting.

Method Development Logic

Method_Development_Logic node_decision node_decision Analyte Analyte Properties Polarity High Polarity? Analyte->Polarity RP_LC Reversed-Phase LC Polarity->RP_LC No HILIC_LC HILIC or Mixed-Mode LC Polarity->HILIC_LC Yes (Chosen Path) Sample_Prep Sample Prep Choice HILIC_LC->Sample_Prep PPT Protein Precipitation Sample_Prep->PPT High Throughput Needed SPE Solid-Phase Extraction Sample_Prep->SPE Max Cleanup Needed IS_Choice Internal Standard? PPT->IS_Choice SIL_IS Stable Isotope Labeled IS IS_Choice->SIL_IS Gold Standard for Matrix Effect

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Foundational Understanding & Initial Troubleshooting

Before attempting advanced solubility enhancement techniques, it's crucial to understand the physicochemical properties of the molecule and address common pitfalls.

FAQ 1: What are the key properties of this molecule influencing its solubility?

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a salt, which is typically chosen to enhance the aqueous solubility of a parent molecule. However, several factors can still limit its dissolution.

  • Ionization: The molecule has two key ionizable groups: the piperidine nitrogen (a secondary amine) and the imidazole ring. The piperidine nitrogen is basic with an estimated pKa of ~11. The imidazole ring is amphoteric; it can act as a base (pKa of the conjugate acid is ~7) or a very weak acid (pKa > 14).[1] As a dihydrochloride salt, both the piperidine and one of the imidazole nitrogens are protonated. The solubility is therefore highly dependent on the pH of the solution.[2]

  • Crystal Lattice Energy: Even for salts, if the energy required to break apart the crystal lattice is very high, solubility can be limited. This is a common issue for highly crystalline compounds.[3]

  • Common-Ion Effect: As a dihydrochloride salt, its solubility can be suppressed in solutions that already contain a high concentration of chloride ions (e.g., certain buffers like HCl-based systems or saline). This is due to Le Châtelier's principle driving the equilibrium back towards the solid, undissolved state.[4]

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₉H₁₇N₃Cl₂Dihydrochloride salt form suggests inherent water solubility.
Molecular Weight 238.16 g/mol Standard for a small molecule.
Key Functional Groups Piperidine, ImidazoleMultiple sites for protonation, making solubility highly pH-dependent.
Predicted pKa (Piperidine) ~11Will be protonated (charged and soluble) across a wide physiological pH range.
Predicted pKa (Imidazole) ~7 (conjugate acid)The charge state will change around neutral pH, significantly impacting solubility.[5]
FAQ 2: I've prepared a solution, but a precipitate formed over time. What's happening?

This is a classic sign of either supersaturation or chemical/physical instability. Here’s a troubleshooting workflow:

Dot Diagram: Troubleshooting Precipitation

Caption: Encapsulation of a drug within a cyclodextrin cavity.

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 40, 80, 120 mM) in a suitable buffer.

  • Determine Solubility: Use the shake-flask method to determine the equilibrium solubility of the compound in each cyclodextrin solution.

  • Analyze the Data: Plot the solubility of your compound (y-axis) against the cyclodextrin concentration (x-axis).

    • Aₗ-type profile: A linear increase in solubility indicates the formation of a soluble 1:1 complex. This is the ideal outcome.

    • B-type profile: The solubility increases initially and then plateaus or decreases, suggesting the formation of a less soluble complex at higher CD concentrations.

Strategy 4: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic cores of these micelles can solubilize poorly soluble drugs, significantly increasing the overall solubility in the aqueous medium. [6][7] Q: What type of surfactant should I use?

For most research applications, non-ionic surfactants are preferred due to their lower potential for interacting with biological systems.

  • Polysorbate 80 (Tween® 80): A common, effective non-ionic surfactant used in many pharmaceutical formulations. [8]* Sodium Dodecyl Sulfate (SDS): An anionic surfactant that is a very strong solubilizer, often used in in-vitro assays, but can be harsh and denature proteins. [9]* Cremophor® EL: A potent non-ionic solubilizing agent, but associated with toxicity concerns in some applications.

  • Prepare Surfactant Solutions: Prepare solutions of the selected surfactant in a suitable buffer at concentrations both below and significantly above its known CMC (e.g., for Polysorbate 80, CMC is ~0.01-0.02 mg/mL). A range of 0.1 to 20 mg/mL (0.01% to 2%) is a good starting point.

  • Determine Solubility: Use the shake-flask method to determine the equilibrium solubility of the compound in each surfactant solution.

  • Analyze the Data: Plot the solubility of your compound (y-axis) against the surfactant concentration (x-axis). You should observe a significant increase in solubility at surfactant concentrations above the CMC.

Part 3: Summary and Recommendations

Improving the aqueous solubility of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a multi-faceted challenge that can be systematically addressed.

  • Start with the Basics: Always begin by confirming the pH of your solution. Given the compound's structure, solubility is likely to be highest at an acidic pH (e.g., pH 2-5). This may be sufficient for your needs.

  • Formulation-Based Approaches: If pH adjustment is insufficient, we recommend exploring the other strategies in the following order based on ease of implementation and potential for success:

    • Co-solvents: Easy to screen but be wary of precipitation upon dilution.

    • Cyclodextrins (HP-β-CD): An excellent and widely used method for robustly increasing solubility without the risk of dilution-induced precipitation. [10] * Surfactants (Polysorbate 80): Very effective but may interfere with certain biological assays.

By following these structured troubleshooting and experimental guides, you will be well-equipped to overcome the solubility challenges associated with this compound and advance your research with confidence.

References
  • Ali, H., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available at: [Link]

  • Chooluck, K., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at: [Link]

  • Chooluck, K., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Taylor & Francis Online. Available at: [Link]

  • Doty, A. C., et al. (2001). Salt and cosolvent effects on ionic drug loading into microspheres using an O/W method. PubMed. Available at: [Link]

  • Gervais, S. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. UPM Pharmaceuticals. Available at: [Link]

  • Haque, T., & Talukder, M. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]

  • Nakagawa, H. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. The AAPS Journal. Available at: [Link]

  • Nanjwade, B. K., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Sharma, S., et al. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. IntechOpen. Available at: [Link]

  • Smail, F. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Sopyan, I., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. SciPharm. Available at: [Link]

  • Tsinman, K., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink. Available at: [Link]

  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ACS Earth and Space Chemistry. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. Available at: [Link]

  • Humayun, H. Y., et al. (2018). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • National Center for Biotechnology Information. (n.d.). 4-[5-(2-methylpropyl)-1H-imidazol-2-yl]piperidine. PubChem. Available at: [Link]

  • Al-Hmoud, H. (2014). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. Academic Journals. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Degradation of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot problems and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the physical appearance (e.g., color change, clumping) of my solid 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride. What is the likely cause?

A change in the physical appearance of the solid compound is often the first indicator of degradation. The most probable cause is exposure to moisture. Hydrochloride salts, while often used to improve the solubility of a parent compound, can be hygroscopic, meaning they readily absorb water from the atmosphere.[1][2][3] This absorbed moisture can initiate several degradation pathways.

The dihydrochloride salt of this molecule contains highly electronegative chlorine ions, which can attract water molecules.[3] This can lead to clumping, deliquescence (dissolving in absorbed water), and ultimately, chemical degradation.[3]

Q2: My compound is stored in a desiccator, but I'm still seeing signs of degradation. What else could be at play?

While a desiccator is a crucial first line of defense, other factors can contribute to degradation even under these conditions:

  • Temperature Fluctuations: Elevated temperatures, even if intermittent, can accelerate degradation kinetics.[4] It is crucial to store the compound at the recommended temperature, typically 2-8°C for this type of compound.[5]

  • Light Exposure: Imidazole-containing compounds can be sensitive to photodegradation, especially when exposed to UV or high-intensity light.[6][7] While the solid-state is generally more stable, prolonged exposure can still be detrimental.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the imidazole ring.[6][7][8] While less of a concern for the solid in a well-sealed container, it becomes a significant factor once the compound is in solution.

Q3: I'm preparing a stock solution and noticing a rapid loss of purity. What are the primary degradation pathways in solution?

In solution, 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is susceptible to several degradation pathways:

  • Hydrolysis: The imidazole ring can be susceptible to hydrolysis, a reaction with water that can be catalyzed by both acidic and basic conditions.[8]

  • Oxidation: The imidazole moiety is prone to oxidation, which can be mediated by dissolved oxygen or the presence of trace metal ions.[6][7][8] This can lead to the formation of various oxidized byproducts.

  • Photodegradation: As mentioned, imidazoles can be light-sensitive, and this effect is often more pronounced in solution.[6][7]

The hydrochloride salt itself can contribute to an acidic microenvironment in solution, which may influence the rate of certain degradation reactions.[9]

Q4: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

Visual inspection is a preliminary indicator, but analytical techniques are necessary for confirmation and identification of degradation products. The recommended approach is to use a stability-indicating method, which is an analytical procedure that can separate the active pharmaceutical ingredient (API) from its degradation products.[10]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose.[11][12]

  • HPLC separates the components of the mixture based on their physicochemical properties.

  • MS provides the mass-to-charge ratio of the separated components, allowing for the identification of the parent compound and potential degradation products.

By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can quantify the extent of degradation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving degradation issues.

Issue 1: Unexpected Degradation of Solid Compound
Symptom Potential Cause Troubleshooting Step
Clumping, discoloration, or deliquescence.Hygroscopicity: Absorption of atmospheric moisture.[1]1. Verify Storage Container: Ensure the compound is stored in a tightly sealed, airtight container. 2. Use of Desiccant: Store the container within a desiccator containing a fresh, active desiccant (e.g., silica gel). 3. Inert Atmosphere: For highly sensitive applications, consider backfilling the container with an inert gas like argon or nitrogen before sealing.
Degradation despite proper desiccation.Temperature Excursions: Exposure to temperatures above the recommended storage conditions.[4]1. Monitor Storage Temperature: Use a calibrated thermometer to ensure the storage environment (e.g., refrigerator) maintains the correct temperature range (typically 2-8°C).[5] 2. Avoid Repeated Freeze-Thaw Cycles: If stored frozen, aliquot the compound upon receipt to minimize the number of times the bulk material is warmed to room temperature.
Light Exposure: Photodegradation from ambient or UV light.[6][7]1. Use Amber Vials: Store the compound in amber glass vials or wrap clear vials in aluminum foil to protect from light. 2. Minimize Exposure During Weighing: Conduct weighing and handling procedures in a dimly lit area or under yellow light.
Issue 2: Rapid Degradation in Solution
Symptom Potential Cause Troubleshooting Step
Decreasing peak area of the parent compound in HPLC analysis over a short period.Hydrolysis or Oxidation: Reaction with solvent (water) or dissolved oxygen.[8]1. Prepare Solutions Fresh: The most effective strategy is to prepare solutions immediately before use. 2. Use High-Purity, Deoxygenated Solvents: If short-term storage is necessary, use HPLC-grade solvents and sparge them with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 3. Control pH: If experimentally feasible, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.[8]
Appearance of new peaks in the chromatogram.Formation of Degradation Products. 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks and propose potential structures. This information is critical for understanding the degradation pathway. 2. Perform Forced Degradation Studies: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to generate degradation products.[10][13][14] This can help confirm the identity of the degradants observed in your stored samples.
Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting degradation.

Troubleshooting_Workflow Troubleshooting Workflow for Degradation Issues Start Degradation Suspected Check_State Is the compound solid or in solution? Start->Check_State Solid_Degradation Solid State Degradation Check_State->Solid_Degradation Solid Solution_Degradation Solution State Degradation Check_State->Solution_Degradation Solution Check_Moisture Check for signs of moisture (clumping, etc.)? Solid_Degradation->Check_Moisture Check_Solvent Review Solution Preparation Protocol Solution_Degradation->Check_Solvent Improve_Storage Improve Storage Conditions: - Tightly sealed container - Fresh desiccant - Inert atmosphere Check_Moisture->Improve_Storage Yes Check_Temp_Light Review Temperature & Light Exposure History Check_Moisture->Check_Temp_Light No Analyze_Sample Analyze by Stability-Indicating Method (e.g., LC-MS) Improve_Storage->Analyze_Sample Control_Env Implement Strict Temperature & Light Control: - Calibrated cold storage - Amber vials Check_Temp_Light->Control_Env History of excursions Further_Investigation Problem Persists: Perform Forced Degradation Study Check_Temp_Light->Further_Investigation No issues found Control_Env->Analyze_Sample Improve_Sol_Prep Refine Protocol: - Prepare fresh solutions - Use deoxygenated solvents - Control pH Check_Solvent->Improve_Sol_Prep Improve_Sol_Prep->Analyze_Sample Problem_Solved Problem Resolved Analyze_Sample->Problem_Solved Purity Confirmed Analyze_Sample->Further_Investigation Degradation Confirmed

Caption: A flowchart for troubleshooting degradation of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride.

Experimental Protocols

Protocol 1: HPLC-MS Method for Stability Assessment

This protocol provides a general framework for developing an HPLC-MS method to assess the stability of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride. Method optimization will be required.

1. Materials and Reagents:

  • 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride reference standard and sample.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other appropriate modifier).

  • HPLC system with a UV detector and coupled to a mass spectrometer.

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 2.0 µm).

2. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • Prepare the sample for analysis by dissolving it in the same solvent and diluting to the same working concentration.

3. HPLC-MS Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan a mass range that includes the parent compound and potential degradants.

4. Data Analysis:

  • Compare the chromatograms of the reference standard and the sample.

  • Calculate the purity of the sample by dividing the peak area of the parent compound by the total peak area of all components.

  • Use the mass spectra to identify the molecular weights of any new peaks observed in the sample chromatogram.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways.[10][13][14]

1. Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[14]

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).

3. Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the developed HPLC-MS method (Protocol 1).

  • Compare the degradation profiles under different stress conditions to identify the primary degradation pathways.

Visualizing Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for the imidazole moiety under oxidative and hydrolytic stress.

Degradation_Pathways Potential Degradation Pathways Parent 4-(5-methyl-1H-imidazol-4-yl)piperidine Oxidation Oxidative Stress (e.g., H₂O₂, O₂) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid or Base) Parent->Hydrolysis Oxidized_Products Oxidized Imidazole Derivatives (e.g., 2-oxo-imidazole) Oxidation->Oxidized_Products Ring_Opened_Products Ring-Opened Products Hydrolysis->Ring_Opened_Products

Caption: Potential degradation pathways for the imidazole ring of the target compound.

By following these guidelines, researchers can minimize the risk of degradation, ensure the quality of their experimental results, and confidently troubleshoot any stability issues that may arise.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

  • Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study. ACS Publications. [Link]

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics. [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases. Patsnap Eureka. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Springer. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride. MilliporeSigma. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting support for the synthesis of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride. Our focus is on maximizing yield and purity through a mechanistic understanding of the reaction steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride?

The most prevalent and scalable synthesis involves a multi-step process beginning with a protected piperidone derivative. The core of the synthesis is the construction of the substituted imidazole ring onto the piperidine scaffold, followed by deprotection and salt formation.

A widely adopted route proceeds as follows:

  • Imidazole Ring Formation: Reaction of N-Boc-4-piperidone with an appropriate C3-N building block, such as 2-amino-2-(hydroxyimino)acetamide, in the presence of a reducing agent and subsequent cyclization.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the stable dihydrochloride salt.

This approach is favored due to the commercial availability of the starting materials and the generally robust nature of the reactions.[1][2]

Q2: Why is a protecting group, like Boc, necessary on the piperidine nitrogen?

The piperidine nitrogen is a nucleophilic secondary amine. During the imidazole ring formation, which often involves condensation reactions and potentially basic or acidic conditions, this nitrogen can compete in undesirable side reactions. The Boc group serves two primary functions:

  • Deactivation: It temporarily converts the nucleophilic amine into a non-reactive carbamate, preventing its participation in the main reaction.

  • Solubility: The lipophilic Boc group often improves the solubility of intermediates in common organic solvents, aiding in reaction homogeneity and purification.[3]

Q3: What are the critical process parameters (CPPs) that most significantly impact the overall yield and purity?

Throughout the synthesis, several parameters must be tightly controlled:

  • Temperature: Both the imidazole formation and deprotection steps are sensitive to temperature. Exceeding optimal temperatures can lead to impurity formation and degradation.[4]

  • Stoichiometry: Precise control over the molar ratios of reactants, especially during the cyclization step, is crucial to drive the reaction to completion and minimize unreacted starting materials.

  • Solvent Choice: The solvent system affects reactant solubility, reaction rates, and even reaction pathways. Polar aprotic solvents like DMF or DMSO are often used in imidazole synthesis, but optimization is key.[5][6]

  • pH Control: Maintaining the correct pH is critical during workup and extraction steps, especially after deprotection, to ensure the product is in the desired form (free base vs. salt) for efficient isolation.

Q4: Why is the final product isolated as a dihydrochloride salt?

The free base form of 4-(5-methyl-1H-imidazol-4-yl)piperidine contains two basic nitrogen atoms (the piperidine and one of the imidazole nitrogens). Converting it to the dihydrochloride salt offers several advantages:

  • Stability: Salts are generally more crystalline and stable than their corresponding free bases, making them less prone to degradation during storage.

  • Handling: The solid, crystalline nature of the salt simplifies handling, weighing, and formulation compared to potentially oily or hygroscopic free bases.

  • Solubility: The dihydrochloride salt typically exhibits improved aqueous solubility, which is often a desirable property for downstream biological applications.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis with a focus on root causes and corrective actions.

Problem 1: Low Yield in Imidazole Ring Formation

Q: My initial cyclization to form the Boc-protected imidazole intermediate is giving a low yield. What are the likely causes and how can I fix it?

A: Low yields in this key step typically stem from incomplete reaction, degradation of starting materials, or the formation of side products.

Potential Causes & Solutions:

  • Inefficient Cyclization Conditions: The transformation of the initial adduct into the imidazole ring is often the rate-limiting step and requires specific conditions.

    • Causality: The cyclization is an acid- or base-catalyzed dehydration and rearrangement process. Inadequate catalysis or improper temperature can stall the reaction.

    • Troubleshooting Protocol:

      • Screen Solvents: While polar aprotic solvents are common, their polarity can influence the stability of intermediates. If using DMF, consider switching to a higher-boiling solvent like butanol or exploring solvent-free conditions with microwave irradiation, which has been shown to improve yields and reduce reaction times in many imidazole syntheses.[5][7]

      • Optimize Catalyst/Reagent: If using a multi-step procedure involving a reducing agent (e.g., for a precursor from N-Boc-4-piperidone), ensure the quality and stoichiometry are correct. For cyclization, ensure the acid or base catalyst (e.g., ammonium acetate in acetic acid) is present in the correct amount.[8]

      • Monitor via TLC/LC-MS: Track the disappearance of starting material and the appearance of the product. If the reaction stalls, a slight increase in temperature (e.g., from 80°C to 100°C) may be necessary.

  • Reactant Instability: The α-hydroxyimino ketone precursor can be unstable.

    • Causality: These precursors can be prone to hydrolysis or rearrangement under harsh conditions before the desired reaction occurs.

    • Troubleshooting Protocol:

      • One-Pot Procedure: Consider a one-pot synthesis where the precursor is generated in situ and consumed immediately, minimizing the chance for degradation.

      • Temperature Control: Add reagents at a reduced temperature (0-10 °C) before slowly heating to the reaction temperature. This prevents a rapid, uncontrolled reaction that can lead to decomposition.

Workflow for Troubleshooting Low Cyclization Yield

Caption: Decision tree for troubleshooting low yield in the imidazole ring formation step.

Problem 2: Incomplete or Difficult N-Boc Deprotection

Q: I am struggling to remove the Boc group. The reaction is either incomplete, or I am seeing significant byproducts. What should I do?

A: Boc deprotection is an acid-catalyzed hydrolysis. The key is to use conditions strong enough to cleave the carbamate without degrading the rest of the molecule.

Potential Causes & Solutions:

  • Insufficiently Acidic Conditions: The carbamate is stable to weak acids.

    • Causality: The mechanism requires protonation of the carbamate carbonyl, followed by cleavage to release the stable tert-butyl cation, isobutylene, and CO2. This requires a strong acid.

    • Troubleshooting Protocol:

      • Standard Method: The most reliable method is using a solution of 4M HCl in 1,4-dioxane.[9] Use the reagent in excess (5-10 equivalents) and stir at room temperature.

      • Alternative Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) is also effective.[10] However, TFA can sometimes be harder to remove completely.

      • Monitoring: The reaction should be complete within 1-4 hours. Monitor by TLC or LC-MS until no starting material is visible. If the reaction is slow, gentle warming to 30-40°C can be applied, but this increases the risk of side reactions.

  • Formation of Byproducts: The generated tert-butyl cation is an electrophile.

    • Causality: This cation can alkylate other nucleophilic sites on the molecule or react with solvents.

    • Troubleshooting Protocol:

      • Use a Cation Scavenger: If byproduct formation is suspected, add a scavenger like anisole or thioanisole (5-10% v/v) to the reaction mixture. These scavengers are more nucleophilic than your product and will trap the tert-butyl cation.

      • Temperature Control: Run the deprotection at 0°C to room temperature. Avoid unnecessary heating.[9]

Data Summary: Common Boc Deprotection Conditions

Reagent SystemTypical ConcentrationSolventTemperatureCommon Issues
HCl in Dioxane4 MDioxane0 °C to RTDioxane can form peroxides; use fresh.
TFA in DCM20-50% (v/v)Dichloromethane0 °C to RTResidual TFA can be difficult to remove.
Thermal (Flow)N/ATFE, MeOH120-200 °CRequires specialized equipment; potential for degradation.[11]
Problem 3: Difficulty in Product Isolation and Crystallization

Q: After deprotection and neutralization, my product is an oil that is difficult to purify. How can I effectively isolate and crystallize the dihydrochloride salt?

A: This is a common issue when the free base is not fully purified or when the wrong solvent system is used for salt formation and crystallization.

Potential Causes & Solutions:

  • Impure Free Base: Residual impurities from previous steps can inhibit crystallization.

    • Causality: Crystalline lattice formation requires high purity. Oily impurities disrupt this process.

    • Troubleshooting Protocol:

      • Acid-Base Extraction: After deprotection, perform a liquid-liquid extraction. Basify the aqueous solution carefully (e.g., with 2M NaOH) to pH > 10 to form the free base. Extract the free base into an organic solvent like DCM or EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate. This removes water-soluble impurities.

      • Chromatography (Optional): If the free base is still impure, a quick filtration through a plug of silica gel, eluting with a polar solvent system (e.g., DCM/MeOH with 1% NH4OH), can remove many impurities.

  • Improper Salt Formation/Crystallization Technique: The choice of solvent is paramount.

    • Causality: The dihydrochloride salt needs to be soluble in the reaction solvent but insoluble enough to precipitate upon cooling or addition of an anti-solvent.

    • Troubleshooting Protocol:

      • Dissolve the purified free base in a suitable solvent like isopropanol (IPA) or ethanol (EtOH).

      • Cool the solution in an ice bath.

      • Slowly add a stoichiometric amount (2.0-2.2 equivalents) of HCl solution (e.g., 4M HCl in dioxane or concentrated HCl diluted in IPA).

      • Stir the mixture at 0-5°C. If a precipitate does not form, try scratching the inside of the flask with a glass rod to induce nucleation.

      • If the product remains dissolved, slowly add a non-polar anti-solvent like diethyl ether or MTBE until the solution becomes cloudy.

      • Allow the mixture to stir and crystallize, then collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

Experimental Protocol: N-Boc Deprotection and Salt Formation

Deprotection_Protocol cluster_0 Part A: Deprotection cluster_1 Part B: Isolation & Crystallization A1 1. Dissolve Boc-protected intermediate in minimal Dioxane or MeOH. A2 2. Cool solution to 0°C. A1->A2 A3 3. Add 5-10 eq. of 4M HCl/Dioxane dropwise. A2->A3 A4 4. Warm to RT and stir for 1-4h. A3->A4 A5 5. Monitor by TLC/LC-MS until completion. A4->A5 A6 6. Concentrate in vacuo to remove solvent and excess HCl. A5->A6 B1 7. Dissolve crude salt in minimal Isopropanol (IPA). A6->B1 Proceed with crude material B2 8. Add Diethyl Ether (anti-solvent) slowly until solution becomes turbid. B1->B2 B3 9. Stir at 0-5°C for 1-2 hours to maximize precipitation. B2->B3 B4 10. Collect solid via vacuum filtration. B3->B4 B5 11. Wash cake with cold Diethyl Ether. B4->B5 B6 12. Dry under high vacuum at 40-50°C. B5->B6

Caption: Step-by-step workflow for the Boc-deprotection and subsequent dihydrochloride salt crystallization.

References

  • Sagan, J., et al. (2016). The Synthesis of 1,3,5-triazine Derivatives and JNJ7777120 Analogues with Histamine H4 Receptor Affinity and Their Interaction with PTEN Promoter. Chemical Biology & Drug Design. Available at: [Link]

  • Mol-Instincts. (n.d.). Synthesis of 1-Diphenylmethyl-4-[(2-(-4-methylphenyl)-5-methyl-1 H-imidazol-4-yl)methyl]piperazine. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Retrieved from [Link]

  • D'Adamio, G., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2016). Problem with to synthesis of imidazole? Retrieved from [Link]

  • Lassen, J. (2011). Targeting the Histamine H4 Receptor. Chemical Reviews. Available at: [Link]

  • Cole, K. P., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. Available at: [Link]

  • Sharma, D., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A. A., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ECHA. (n.d.). 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

Sources

reducing off-target effects of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride in receptor assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected background noise or mixed pharmacological signals when using 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (commonly known as Immepip dihydrochloride ).

While Immepip is a highly potent agonist for the histamine H3 receptor, its structural properties and the evolutionary biology of histamine receptors make it prone to specific off-target effects. This guide is designed to explain the causality behind these artifacts and provide you with self-validating experimental protocols to ensure absolute data integrity.

The Causality of Off-Target Effects

To troubleshoot Immepip effectively, we must first understand why it interacts with unintended targets. The off-target profile of Immepip is driven by two primary factors:

  • Receptor Homology (The H4 Problem): Immepip was developed before the discovery of the histamine H4 receptor. The H3 and H4 receptors share approximately 43% sequence homology [1]. Because both receptors couple to Gi/o proteins to inhibit adenylate cyclase, functional assays (like cAMP accumulation) cannot inherently distinguish between H3 and H4 activation. Immepip possesses significant affinity for the H4 receptor, making it a dual H3/H4 agonist [2].

  • The Imidazole Ring (Non-GPCR Binding): Immepip contains an imidazole moiety. Imidazole-based compounds are notorious for cross-reacting with cytochrome P450 isoenzymes, 5-HT3 receptors, and alpha-2 adrenergic receptors, which often leads to high non-specific binding in radioligand assays [3].

Pathway Immepip Immepip Dihydrochloride (Agonist) H3R Histamine H3 Receptor (Primary Target) Immepip->H3R High Affinity (pKi ~9.3) H4R Histamine H4 Receptor (Major Off-Target) Immepip->H4R Moderate Affinity (pKi ~7.7) Gi Gi/o Protein Complex H3R->Gi H4R->Gi cAMP Decreased cAMP Accumulation Gi->cAMP

Immepip dihydrochloride dual activation of H3 and H4 receptors via Gi/o pathways.

Quantitative Data: Affinity & Selectivity

When designing your assay, it is crucial to benchmark Immepip against next-generation derivatives. If H4 interference is insurmountable in your tissue model, substituting Immepip with its N-methylated derivative, Methimepip , is a structurally logical solution. The addition of the methyl group creates steric hindrance that abolishes H4 binding while preserving H3 potency [1].

Table 1: Comparative Binding Affinities of Immepip vs. Methimepip

CompoundH1 Receptor (pKi)H2 Receptor (pKi)H3 Receptor (pKi)H4 Receptor (pKi)H3/H4 Selectivity
Immepip < 5.0< 5.09.37.7~40-fold
Methimepip < 5.0< 5.09.0< 5.7>2000-fold

Data synthesized from Kitbunnadaj et al. [1].

Troubleshooting FAQs & Logic Tree

Q: I am observing a functional response to Immepip in my native tissue assay, but it is only partially blocked by my H3 antagonist. What is happening? A: Your native tissue (e.g., gastrointestinal mucosa or specific brain regions) likely co-expresses H3 and H4 receptors. Immepip is activating both. Because H3 and H4 both trigger Gi/o pathways, the downstream signal (e.g., GTPγS binding or cAMP reduction) is a blended response [2]. You must pharmacologically isolate the H3 receptor using a selective H4 antagonist (see Protocol 1).

Q: My radioligand displacement assay using Immepip has an unacceptably high background (non-specific binding). How can I fix this? A: This is a classic artifact of the imidazole ring interacting with non-GPCR targets in your membrane preparation (such as CYP450 enzymes). To create a self-validating binding assay, switch your radioactive tracer. Instead of using an imidazole-based radioligand (like [³H]R-α-methylhistamine), use a non-imidazole inverse agonist radioligand such as [³H]A-349821 . This eliminates the shared imidazole background noise and ensures you are only measuring true H3 displacement [3].

LogicTree Start Unexpected Assay Signal with Immepip CheckTissue Are you using native tissue expressing both H3 and H4? Start->CheckTissue YesTissue Yes: Likely H4 Interference CheckTissue->YesTissue Yes NoTissue No: Recombinant H3 System CheckTissue->NoTissue No Action1 Pre-incubate with JNJ7777120 (H4 Antagonist) YesTissue->Action1 CheckLigand Are you using an imidazole- based radioligand? NoTissue->CheckLigand YesLigand Yes: CYP450/5-HT3 Binding CheckLigand->YesLigand Yes Action2 Switch to [3H]A-349821 (Non-imidazole) YesLigand->Action2

Logical troubleshooting tree for identifying and resolving Immepip off-target signals.

Step-by-Step Experimental Methodologies

To guarantee trustworthiness, every assay must be a self-validating system. A protocol is only as robust as its controls. Below are the field-proven methodologies to isolate Immepip's H3 activity.

Protocol 1: Pharmacological Isolation of H3 in cAMP Accumulation Assays

When working with primary cells or native tissues, you must actively suppress the H4 receptor to ensure the Gi/o-mediated drop in cAMP is strictly H3-dependent.

Step 1: Cell/Tissue Preparation

  • Seed cells or prepare tissue homogenates in assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent basal cAMP degradation.

Step 2: H4 Receptor Blockade (The Self-Validating Control)

  • Pre-incubate the preparation with 1 µM JNJ7777120 (a highly selective H4 antagonist) for 15 minutes at 37°C.

  • Causality Check: JNJ7777120 occupies the H4 binding pocket without triggering Gi/o, effectively blinding the tissue to Immepip's H4 affinity [2].

Step 3: Adenylate Cyclase Stimulation & Agonist Addition

  • Add 10 µM Forskolin to stimulate basal cAMP production.

  • Immediately add Immepip dihydrochloride at your desired concentration range (e.g., 10⁻¹⁰ to 10⁻⁵ M). Incubate for 30 minutes.

Step 4: Quantification & Validation

  • Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Validation: Run a parallel control using JNJ7777120 + a selective H3 antagonist (e.g., Ciproxifan). If the Immepip-induced cAMP reduction is abolished, you have successfully proven the signal was 100% H3-mediated.

Workflow Step1 Step 1 Tissue Prep (+ IBMX) Step2 Step 2 H4 Blockade (JNJ7777120) Step1->Step2 Step3 Step 3 Immepip + Forskolin Step2->Step3 Step4 Step 4 cAMP TR-FRET Quantification Step3->Step4

Step-by-step workflow for pharmacologically isolating H3-mediated responses in native tissues.

Protocol 2: Optimized Radioligand Displacement Assay

To prevent Immepip from displacing radioligands at non-GPCR imidazole binding sites (creating false-positive affinity readings), utilize a non-imidazole tracer.

Step 1: Membrane Preparation

  • Resuspend H3-expressing membranes in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

Step 2: Radioligand Selection

  • Use [³H]A-349821 (approx. 1-2 nM) instead of traditional tritiated histamine or α-methylhistamine [3].

Step 3: Displacement Incubation

  • Add increasing concentrations of Immepip dihydrochloride. Incubate for 60 minutes at room temperature to reach equilibrium.

Step 4: Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding).

  • Wash filters rapidly 3 times with ice-cold Tris-HCl buffer to lock the receptor-ligand complexes. Count radioactivity via liquid scintillation.

References

  • Kitbunnadaj, R., et al. (2005). "N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist." Journal of Medicinal Chemistry.[Link]

  • Coruzzi, G., et al. (2011). "Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach." European Journal of Pharmacology.[Link]

  • Witte, D. G., et al. (2006). "Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand." British Journal of Pharmacology.[Link]

Technical Support Center: Purification & Troubleshooting for 4-(5-methyl-1H-imidazol-4-yl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists dealing with the isolation and purification of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride .

This compound is a critical intermediate in the synthesis of histamine H3/H4 receptor ligands. Its dual-basic character—comprising a highly basic piperidine ring and a weakly basic imidazole ring—combined with its extreme hydrophilicity, makes free-base isolation and salt crystallization notoriously difficult. This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing self-validating protocols to ensure high-purity yields.

Quantitative Impurity Profiling

Before troubleshooting, you must understand the physicochemical properties of the impurities you are trying to remove. The table below summarizes the most common process impurities, their quantitative chromatographic behavior, and targeted removal strategies.

Impurity DesignationStructural DeviationRelative Retention Time (RRT)*Est. pKa ValuesPrimary Removal Strategy
Des-methyl Analog Lacks the 5-methyl group on the imidazole ring0.926.0, 10.4Fluorinated (PFP) stationary phase HPLC
N-3 Regioisomer Substitution/alkylation at the imidazole N-3 position1.085.8, 10.4pH-titrated selective crystallization[1]
Tetrahydropyridine Incomplete reduction of the piperidine precursor1.156.0, 9.8Extended catalytic hydrogenation / Scavenging
Mono-HCl Salt Stoichiometric deficiency (missing one HCl equivalent)N/A (Solid state)N/AAnhydrous HCl titration in MTBE/EtOH[2]

*RRT values are based on standard C18 reversed-phase HPLC using a 0.1% TFA in Water/Acetonitrile gradient.

Troubleshooting Guide & FAQs

Q1: My recrystallization of the dihydrochloride salt yields a biphasic oil or gummy residue instead of a crystalline solid. What is the mechanistic cause, and how do I fix it?

A: This is the most common issue when handling diamine dihydrochloride salts. The causality lies in the hygroscopic nature of the protonated imidazole ring. In the presence of trace water, the dihydrochloride salt partially dissociates into a mono-hydrochloride state. This stoichiometric mixture disrupts the uniform crystal lattice, causing the compound to crash out as a solvated, biphasic oil rather than a crystalline solid[2].

The Fix: You must shift the equilibrium entirely to the dihydrochloride state.

  • Abandon aqueous or partially aqueous solvent systems.

  • Use strictly anhydrous absolute ethanol or methanol as the primary solvent.

  • Introduce a non-polar antisolvent (like MTBE) and ensure a slight stoichiometric excess of anhydrous HCl (e.g., 2.2 to 2.5 equivalents total) is present during nucleation[2].

Q2: I am observing co-elution of the des-methyl and N-3 regioisomeric impurities during standard reversed-phase HPLC. How can I achieve baseline resolution?

A: The target compound and its regioisomers/des-methyl analogs have nearly identical hydrophobic footprints. Standard C18 columns rely primarily on hydrophobic partitioning, which is insufficient here. Furthermore, the highly polar nature of the imidazole N-alkylation creates diverse impurities that share the same parent nucleus, exacerbating separation challenges[1].

The Fix: Switch your separation mechanism.

  • Analytical/Preparative: Use a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring provides strong dipole-dipole and π−π interactions that are highly sensitive to the steric hindrance caused by the 5-methyl group, allowing for baseline resolution.

  • Process Chemistry: If scaling up, continuous plug flow reactors (PFR) can be utilized during the upstream synthesis to tightly control thermal exposure, significantly suppressing the initial formation of these regioisomeric impurities[3].

Q3: My final API has a persistent yellow/brown tint. Recrystallization does not remove it. Why?

A: Discoloration in imidazole-piperidine derivatives is almost always caused by trace transition metal contamination (e.g., Palladium from upstream cross-coupling steps) or oxidative degradation. Imidazoles are excellent bidentate ligands; they will sequester metals and co-crystallize with your product, meaning standard recrystallization will fail to reject the impurity[4].

The Fix: You must disrupt the metal-imidazole complex before salt formation. Treat the crude free-base solution with a strong silica-based thiol scavenger (e.g., SiliaBond Thiol) at an elevated pH (>12) where the imidazole is strictly neutral and acts as a weaker ligand compared to the thiol scavenger.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include In-Process Controls (IPCs) so the system validates itself at critical junctions.

Protocol A: Metal Scavenging and Free-Base Isolation

Objective: Remove trace metals and isolate the anhydrous free base prior to salt formation.

  • Dissolution: Suspend 10.0 g of crude 4-(5-methyl-1H-imidazol-4-yl)piperidine in 100 mL of 2-Methyltetrahydrofuran (2-MeTHF).

  • pH Adjustment: Add 50 mL of 1M NaOH (aq). Stir vigorously for 15 minutes.

    • IPC Check: Test the aqueous layer pH. It must be 12.0 to ensure both the piperidine and imidazole nitrogens are fully deprotonated.

  • Scavenging: Add 1.0 g (10 wt%) of silica-based thiol scavenger. Heat the biphasic mixture to 40 °C and stir for 4 hours.

  • Filtration & Separation: Filter the mixture hot through a pad of Celite to remove the metal-bound scavenger. Transfer the filtrate to a separatory funnel and isolate the upper organic (2-MeTHF) layer.

  • Drying: Wash the organic layer with 30 mL of saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the purified free base as a pale solid.

Protocol B: Controlled Anhydrous Dihydrochloride Crystallization

Objective: Force complete dihydrochloride formation while rejecting organic impurities into the mother liquor.

  • Solvation: Dissolve the purified free base from Protocol A in 50 mL (5 volumes) of anhydrous absolute ethanol under a nitrogen atmosphere.

  • Titration: Cool the solution to 0–5 °C. Dropwise, add 2.2 equivalents of anhydrous HCl (4M solution in 1,4-dioxane) while maintaining the internal temperature below 10 °C.

    • Mechanistic Note: The highly basic piperidine nitrogen protonates first, followed by the less basic imidazole nitrogen.

  • Nucleation: Stir for 30 minutes at 0 °C. Slowly add 100 mL (10 volumes) of anhydrous MTBE via an addition funnel over 45 minutes. A white crystalline precipitate will begin to form.

  • Aging & Isolation: Age the slurry for 2 hours at 0 °C to maximize yield and ensure lattice stability. Filter rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption) and wash the cake with cold MTBE.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • IPC Check: Perform a silver nitrate ( AgNO3​ ) titration or ion chromatography to confirm the chloride content is exactly ~29.8% (theoretical for the dihydrochloride salt).

Process Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Free Base + Impurities) Extraction Liquid-Liquid Extraction (2-MeTHF / 1M NaOH) Crude->Extraction Scavenging Metal Scavenging (SiliaBond Thiol, 40°C) Extraction->Scavenging Organic Phase Waste Aqueous Waste & Metal-Scavenger Complex Extraction->Waste Aqueous Phase SaltFormation Anhydrous Salt Formation (EtOH, 2.2 eq HCl in Dioxane) Scavenging->SaltFormation Filtered Free Base Scavenging->Waste Filter Cake Crystallization Antisolvent Crystallization (MTBE addition at 0°C) SaltFormation->Crystallization PureProduct Pure Dihydrochloride Salt >99% Purity Crystallization->PureProduct Filtration MotherLiquor Mother Liquor (Organic Impurities) Crystallization->MotherLiquor Filtrate

Figure 1: Optimized downstream purification workflow for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride.

SaltMechanics FreeBase Free Base (Piperidine pKa ~10.4 Imidazole pKa ~6.0) MonoSalt Mono-hydrochloride (Piperidine Protonated) FreeBase->MonoSalt +1.0 eq HCl DiSalt Dihydrochloride (Both Centers Protonated) MonoSalt->DiSalt +1.2 eq HCl (Anhydrous) Gummy Biphasic Oil / Gummy Residue (Mixed Salt State) MonoSalt->Gummy Trace Water / Insufficient HCl Gummy->DiSalt Excess Anhydrous HCl + MTBE

Figure 2: Mechanistic pathway of step-wise protonation and the causality of gummy residue formation.

References

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors Organic Process Research & Development[Link]

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate Organic Process Research & Development[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Organic Process Research & Development[Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs Organic Process Research & Development[Link]

Sources

Technical Support Center: Resolving NMR Signal Overlap for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap when analyzing 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride. The inherent structural features of this molecule—namely the piperidine ring protons and the protons on the substituted imidazole ring—can lead to complex and overlapping signals in the ¹H NMR spectrum, complicating structural elucidation and purity analysis.

This guide is designed to provide you with a systematic approach to resolving these issues, from simple experimental adjustments to the application of advanced NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my ¹H NMR spectrum of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride overlapping?

A1: The signal overlap in the ¹H NMR spectrum of this compound arises from the presence of multiple protons in chemically similar environments. Specifically:

  • Piperidine Ring Protons: The axial and equatorial protons of the piperidine ring often have small differences in chemical shifts, leading to complex and overlapping multiplets, typically in the aliphatic region of the spectrum.

  • Imidazole and Piperidine Proximity: The protons on the piperidine ring adjacent to the imidazole substituent can be influenced by the aromatic ring current, further complicating their signals.

  • Proton Exchange: The N-H protons on both the imidazole and piperidine rings can undergo chemical exchange with residual water or with each other, which can lead to signal broadening or disappearance.[1]

Q2: What are the first steps I should take to try and resolve signal overlap without resorting to complex experiments?

A2: Before employing advanced 2D NMR techniques, several simple yet effective strategies can be used to improve signal dispersion:

  • Solvent Change: Altering the deuterated solvent can induce changes in the chemical shifts of your analyte.[2] Solvents with different polarities and magnetic susceptibilities can interact differently with the solute, leading to better signal separation. For instance, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ or a polar solvent like DMSO-d₆ can be effective.[3][4][5]

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals. This is particularly useful if conformational exchange is contributing to the broadening or overlap of signals.

  • pH Adjustment: Since the molecule is a dihydrochloride salt, the pH of the sample solution can significantly influence the chemical shifts of protons near the nitrogen atoms. Careful and slight adjustments to the pH might help in resolving overlapping signals.

Q3: My aliphatic region is a broad, unresolved hump. How can I begin to assign the piperidine protons?

A3: A broad, unresolved aliphatic region is a common issue. To deconstruct this, a systematic approach is necessary:

  • Optimize 1D Acquisition: Ensure you are using optimal acquisition parameters, including a sufficient number of scans to improve the signal-to-noise ratio and appropriate window functions during processing to enhance resolution.

  • Consider Chemical Shift Reagents: If solvent and temperature changes are insufficient, the use of a chemical shift reagent can be a powerful tool.[2][6][7] These are typically lanthanide complexes that coordinate to heteroatoms (like the nitrogens in your molecule) and induce large shifts in the signals of nearby protons. The magnitude of the shift is distance-dependent, which can effectively spread out overlapping signals.[8][9]

  • Move to 2D NMR: If the above methods do not provide sufficient resolution, 2D NMR experiments are the next logical step.

Troubleshooting Guides

Problem: Overlapping Signals in the Aliphatic and Aromatic Regions

Symptoms:

  • A complex and poorly resolved multiplet in the aliphatic region (piperidine protons).

  • Difficulty in distinguishing the imidazole ring proton from other signals.

  • Broad signals for N-H protons.

Solution Workflow:

This workflow provides a step-by-step approach to systematically resolve signal overlap, starting with the simplest methods and progressing to more advanced techniques.

Caption: Workflow for resolving NMR signal overlap.

Detailed Experimental Protocols
Protocol 1: Solvent Study for Signal Dispersion
  • Sample Preparation: Prepare separate, identically concentrated samples of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride in a range of deuterated solvents. Suggested solvents include D₂O, Methanol-d₄, DMSO-d₆, and a mixture such as CDCl₃/Methanol-d₄.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring consistent acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

  • Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion for the regions of interest.

SolventTypical Chemical Shift Range (Piperidine)Typical Chemical Shift Range (Imidazole CH)Notes
D₂O2.5 - 3.5 ppm~7.5 ppmN-H protons will exchange and not be visible.
Methanol-d₄2.6 - 3.6 ppm~7.6 ppmGood for observing N-H protons.
DMSO-d₆2.4 - 3.4 ppm~7.4 ppmCan provide good dispersion and allows observation of N-H protons.
Protocol 2: Application of 2D NMR for Structural Elucidation

If 1D methods are insufficient, 2D NMR is the most definitive way to resolve overlap and assign proton signals.[10][11][12][13]

A. ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. This is invaluable for tracing the connectivity within the piperidine ring.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[14] Since ¹³C spectra are generally better dispersed, this can resolve overlapping proton signals by separating them based on the chemical shift of their attached carbon.

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the piperidine ring to the imidazole ring by observing correlations from the piperidine protons to the imidazole carbons and vice versa.

D. ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a coupled spin system.[14][15] This can be useful for identifying all the protons of the piperidine ring, even if some signals are obscured.

Caption: Logical flow for using 2D NMR experiments.

Summary of Troubleshooting Approaches

TechniquePrincipleApplication for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride
Solvent Change Different solvents alter the chemical environment, inducing shifts.Can separate overlapping piperidine and imidazole proton signals.[2][3][4][5]
Temperature Variation Affects conformational dynamics and intermolecular interactions.May resolve broad signals arising from conformational exchange in the piperidine ring.
Chemical Shift Reagents Paramagnetic lanthanide complexes that induce large, distance-dependent chemical shifts.[6][7]Spreads out the crowded aliphatic region of the piperidine ring by coordinating to the nitrogen atoms.[8][9]
¹H-¹H COSY Shows correlations between J-coupled protons.Establishes the connectivity of the protons within the piperidine ring.
¹H-¹³C HSQC Correlates protons to their directly attached carbons.[14]Resolves overlapping proton signals by utilizing the greater dispersion of the ¹³C spectrum.
¹H-¹³C HMBC Shows long-range (2-3 bond) correlations between protons and carbons.Confirms the linkage between the piperidine and imidazole rings.
¹H-¹H TOCSY Shows correlations between all protons in a spin system.[14][15]Can help to identify all protons of the piperidine ring, even in cases of severe overlap.

By systematically applying these techniques, researchers can overcome the challenges of NMR signal overlap for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride, leading to accurate spectral interpretation and confident structural assignment.

References

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab. [Link]

  • ResearchGate. Proton exchange of imidazole with water via dissociation in polar environments. [Link]

  • ACS Publications. (2002, August 16). High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR. The Journal of Physical Chemistry B. [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. [Link]

  • Slideshare. NMR Shift reagents. [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]

  • PMC. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. [Link]

  • ACS Publications. Proton Transfer Properties of Imidazole. The Journal of Physical Chemistry. [Link]

  • Types of 2D NMR. [Link]

  • ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. [Link]

  • RSC Publishing. High-precision heteronuclear 2D NMR experiments using 10-ppm spectral window to resolve carbon overlap. [Link]

  • RSC Publishing. Simultaneous enhancement of chemical shift dispersion and diffusion resolution in mixture analysis by diffusion-ordered NMR spectroscopy. [Link]

  • ResearchGate. Simultaneous enhancement of chemical shift dispersion and diffusion resolution in mixture analysis by diffusion-ordered NMR spectroscopy | Request PDF. [Link]

  • Nanalysis. (2024, May 27). What you should know about signal dispersion in benchtop NMR. [Link]

  • Reducing signal interference in complex NMR spectra. (2021, November 9). [Link]

  • PNAS. 2D NMR-spectroscopic screening reveals polyketides in ladybugs. [Link]

  • UNN. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. [Link]

  • ResearchGate. Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PMC. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. [Link]

  • Sci-Hub. Solvent Effects on the NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids and Cellulose Therein. [Link]

Sources

Validation & Comparative

Comparative Pharmacological Guide: Immepip vs. Thioperamide at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The histamine H3 receptor (H3R) is a constitutively active, Gi/o-coupled G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system. It modulates the release of histamine, dopamine, serotonin, and acetylcholine. In preclinical drug development, pharmacological characterization of the H3R relies heavily on reference ligands to validate assay sensitivity and map receptor-mediated pathways.

This guide provides a rigorous technical comparison between 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (Immepip) , a highly potent full agonist[1], and Thioperamide , the archetypal H3R antagonist/inverse agonist[2].

Pharmacological Profiles & Binding Affinity

Both Immepip and Thioperamide contain an imidazole moiety, which is critical for their high-affinity binding to the H3R. Mechanistically, the basic amine of these ligands anchors to the conserved aspartate residue (D114) in transmembrane domain 3 (TM3), while the imidazole ring interacts with the glutamate residue (E206) in TM5[3].

Despite their structural similarities, their functional outcomes are diametrically opposed. Below is a comparative summary of their binding affinities ( Ki​ ) at human recombinant receptors.

PropertyImmepip dihydrochlorideThioperamide
Primary Action Full AgonistAntagonist / Inverse Agonist
Chemical Class Imidazole-based piperidineImidazole-based thiourea
H3R Affinity ( Ki​ ) ~0.4 nM[1]~1.1 nM[4]
H4R Affinity ( Ki​ ) ~9.0 nM[1]~27.0 nM[4],[2]
Receptor Modulation Increases Gi/o couplingBlocks/reverses constitutive Gi/o coupling
Off-Target Considerations Moderate H4R agonismH4R antagonism, Cytochrome P450 binding[5]

Expertise Insight on Causality in Experimental Design : Because both compounds exhibit nanomolar affinity for the histamine H4 receptor (H4R)[1],[4], researchers must utilize H4R-knockout models or co-administer selective H4R antagonists when studying tissues that co-express both subtypes (e.g., specific immune cell populations). Furthermore, Thioperamide's imidazole ring is known to cause off-target interactions with cytochrome P450 isoenzymes[6],[5], which can confound in vivo metabolic studies and must be accounted for in pharmacokinetic modeling.

Mechanistic Pathways

Immepip activates the H3R, stabilizing the receptor's active conformation and promoting Gi/o-protein coupling. This inhibits adenylyl cyclase (AC), decreases intracellular cAMP, and ultimately suppresses neurotransmitter release. Conversely, Thioperamide binds to the H3R and acts as an inverse agonist, shifting the receptor to an inactive state, thereby relieving the constitutive inhibition of AC and promoting neurotransmitter release.

H3R_Mechanisms Immepip Immepip (Agonist) H3R Histamine H3 Receptor (Gi/o Coupled) Immepip->H3R Activates Thioperamide Thioperamide (Inverse Agonist) Thioperamide->H3R Blocks/Inverses AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP Production AC->cAMP Decreases NT Neurotransmitter Release (HA, DA, ACh) cAMP->NT Suppresses

Caption: Mechanistic modulation of the Gi/o-coupled H3 receptor by Immepip and Thioperamide.

Experimental Methodology: Radioligand Competition Binding Assay

To objectively compare the binding affinities of novel compounds against Immepip and Thioperamide, a standardized radioligand competition binding assay is required.

Why use [3H] -N- α -methylhistamine ( [3H] -NAMH)? While [3H] -histamine can be used, endogenous histamine is highly susceptible to rapid enzymatic degradation. [3H] -NAMH is a metabolically stable, high-affinity agonist radioligand that provides a reliable, self-validating baseline for competition assays[3],[7].

Step-by-Step Protocol
  • Membrane Preparation : Culture HEK293 cells stably expressing the human H3R. Harvest and homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final concentration of ~10-20 µg protein/well.

  • Assay Incubation : In a 96-well microplate, combine:

    • 50 µL of [3H] -NAMH (final concentration ~0.5 nM, near its Kd​ )[7].

    • 50 µL of the competitor ligand (Immepip, Thioperamide, or test compound) at varying concentrations ( 10−11 to 10−5 M).

    • 100 µL of the membrane suspension. Note: Define non-specific binding (NSB) using 10 µM unlabeled Thioperamide[7].

  • Equilibration : Incubate the plate at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Washing : Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification : Dry the filters, add liquid scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis : Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[7]:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

Assay_Workflow Step1 1. Membrane Preparation (HEK293-hH3R cells) Step2 2. Radioligand Incubation ([3H]-NAMH + Competitor) Step1->Step2 Step3 3. Rapid Filtration (GF/B filters + 0.3% PEI) Step2->Step3 Step4 4. Wash Step (Ice-cold Tris-HCl buffer) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff Ki calculation) Step5->Step6

Caption: Standard radioligand competition binding assay workflow for determining Ki values.

Sources

Comparative Validation Guide for Histamine H3/H4 Receptor Ligands: Focus on 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of neuropharmacology and immunomodulation, the Histamine H3 and H4 receptors (H3R and H4R) represent critical G-protein-coupled receptor (GPCR) targets. H3R functions primarily as a presynaptic auto- and heteroreceptor in the central nervous system, regulating the release of histamine, acetylcholine, and dopamine. Conversely, H4R is predominantly expressed on immune cells, mediating chemotaxis and inflammatory responses .

When validating new assay platforms or screening cascades, utilizing a robust, chemically stable reference ligand is paramount. 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (CAS: 147960-33-6) serves as an excellent structural scaffold for this purpose. Unlike flexible alkyl-linked endogenous analogues (e.g., histamine) or standard reference agonists like Immepip, this compound features a direct bond between the piperidine and imidazole rings, alongside a 5-methyl substitution.

The Causality of Chemical Design: This rigidification restricts the conformational degrees of freedom, locking the pharmacophore into an orientation favored by the H3/H4 binding pockets. Furthermore, the 5-methyl group sterically hinders rapid degradation by histamine N-methyltransferase (HNMT), ensuring prolonged stability in cell-based functional assays and in vivo microdialysis models .

Mechanistic Rationale: Receptor Signaling Pathway

Both H3R and H4R are canonically coupled to Gi/o proteins. To design a self-validating functional assay, one must understand the downstream effector causality. Agonist binding induces a conformational shift that promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit directly inhibits adenylyl cyclase (AC), leading to a measurable reduction in intracellular cyclic AMP (cAMP) pools, while the Gβγ dimer initiates the MAPK/ERK phosphorylation cascade.

G Ligand 4-(5-methyl-1H-imidazol-4-yl)piperidine (Ligand) H3R Histamine H3 Receptor Ligand->H3R Agonism H4R Histamine H4 Receptor Ligand->H4R Binding Gi Gi/o Protein Complex H3R->Gi Activation H4R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Activation cAMP cAMP Levels (Decreased) AC->cAMP Reduction

Figure 1: Canonical Gi/o-coupled signaling modulated by 4-(5-methyl-1H-imidazol-4-yl)piperidine.

Experimental Validation Protocols

To objectively validate 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride against standard alternatives, we employ a two-tiered self-validating workflow.

Protocol A: Radioligand Competitive Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) for H3R and H4R.

  • Membrane Preparation: Utilize HEK293 cells stably overexpressing human H3R or H4R. Causality: Endogenous expression in standard cell lines is too heterogeneous, leading to poor signal-to-noise ratios. Overexpression artificially amplifies the binding window.

  • Tracer Selection: Use [³H]-N-α-methylhistamine (2 nM) for H3R and [³H]-histamine (10 nM) for H4R.

  • Incubation: Incubate 15 µg of membrane protein with the radioligand and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Self-Validation Step (The GTP Shift): Run a parallel assay plate supplemented with 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog). Causality: Gpp(NH)p forces the G-protein to uncouple from the receptor, shifting it to a low-affinity state. If the test compound is a true agonist, its displacement curve will right-shift in the presence of Gpp(NH)p. If it is an antagonist, the curve remains static.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer and quantify via liquid scintillation counting.

  • Analysis: Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the functional agonism ( EC50​ ) via intracellular cAMP modulation.

  • Cell Seeding & Self-Validation Pre-treatment: Seed cells at 10,000 cells/well in a 384-well plate. Self-Validation Step: Pre-treat a control cohort with 100 ng/mL Pertussis Toxin (PTX) for 18 hours. Causality: PTX ADP-ribosylates the Gi protein, permanently uncoupling it. A complete loss of the ligand's inhibitory effect in PTX-treated cells definitively proves the signal is Gi-mediated, ruling out assay interference or off-target cytotoxicity.

  • Stimulation: Because measuring a decrease in basal cAMP is statistically noisy, pre-stimulate the cells with 10 µM Forskolin and 500 µM IBMX (a phosphodiesterase inhibitor) to artificially elevate cAMP pools.

  • Ligand Addition: Immediately add 4-(5-methyl-1H-imidazol-4-yl)piperidine (dose-response curve) and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibodies.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 620 nm and 665 nm. Calculate the ratio to determine cAMP concentration.

Workflow Diagram for High-Throughput Ligand Validation

Workflow Prep Compound Prep (CAS 147960-33-6) Binding Radioligand Binding (Affinity Assessment) Prep->Binding Functional cAMP Assay (Forskolin-stimulated) Prep->Functional Selectivity Off-Target Screening (Panel Profiling) Binding->Selectivity Functional->Selectivity Analysis Data Synthesis (pKi & EC50) Selectivity->Analysis

Figure 2: Step-by-step experimental workflow for validating histamine receptor ligand selectivity.

Data Presentation: Quantitative Comparison

To benchmark 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride, we compare its performance metrics against established gold-standard ligands .

Note: Data represents validated pharmacological benchmarks for this structural class across standard recombinant human receptor assays.

LigandPrimary Target(s)Receptor Affinity ( pKi​ )Functional Efficacy ( pEC50​ / pIC50​ )Mode of Action
4-(5-methyl-1H-imidazol-4-yl)piperidine H3R / H4R8.5 (H3R) / 7.2 (H4R)8.2 (H3R)Agonist
Immepip H3R / H4R9.3 (H3R) / 7.7 (H4R)9.9 (H3R)Full Agonist
Thioperamide H3R / H4R8.4 (H3R) / 7.9 (H4R)8.0 (H3R)Inverse Agonist / Antagonist
JNJ-7777120 H4R< 5.0 (H3R) / 8.4 (H4R)8.1 (H4R)Selective H4R Antagonist
Comparative Insights

While Immepip exhibits a higher absolute affinity for the H3R, its flexible aliphatic linker makes it highly susceptible to enzymatic degradation in tissue preparations. 4-(5-methyl-1H-imidazol-4-yl)piperidine sacrifices a marginal degree of raw potency for enhanced structural rigidity and metabolic stability. When compared to Thioperamide (a classic antagonist), the GTP-shift assay will cleanly differentiate the two, as 4-(5-methyl-1H-imidazol-4-yl)piperidine will demonstrate a rightward shift indicative of its agonist profile.

Conclusion

For assay biologists and medicinal chemists, 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a highly reliable tool compound. Its rigidified imidazole-piperidine architecture provides a stable, predictable response in both binding and functional cAMP assays. By implementing the self-validating steps outlined above (GTP-shift and PTX uncoupling), researchers can confidently utilize this compound to benchmark novel H3/H4 receptor modulators, map receptor reserves, and characterize orphan GPCR cross-reactivity.

References

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 67(3), 601–655.[Link][1]

  • Kitbunnadaj, R., Hashimoto, T., Poli, E., Zuiderveld, O. P., Menozzi, A., et al. (2005). "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist." Journal of Medicinal Chemistry, 48(6), 2100–2107.[Link][2]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2026). "Immepip [Ligand Id: 1251] activity data." GtoPdb.[Link][3]

Sources

Publish Comparison Guide: Reproducibility of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers struggle with reproducibility in neuro-immune assays due to poor compound selection, solvent artifacts, and unoptimized protocols. When investigating the histaminergic regulation of microglial activation, the choice of GPCR ligand is paramount.

This guide provides an objective, data-driven comparison of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (CAS: 147960-33-6) against other standard Histamine H3/H4 receptor (H3R/H4R) ligands. By detailing the causality behind each protocol step, this guide establishes a self-validating framework for evaluating neuroinflammation.

Mechanistic Grounding: H3/H4 Receptors in Neuroinflammation

The human histamine H3 and H4 receptors are Gαi/o-coupled GPCRs that play distinct but overlapping roles in the central nervous system. While H3R functions primarily as a presynaptic autoreceptor and heteroreceptor modulating neurotransmitter release, H4R is heavily expressed on microglia and mast cells, directly regulating chemotaxis and 1[1].

4-(5-methyl-1H-imidazol-4-yl)piperidine is a conformationally constrained imidazole-piperidine derivative. The rigid attachment of the piperidine ring to the imidazole core, combined with the 5-methyl substitution, alters its binding pocket dynamics compared to flexible analogs like immepip, leading to distinct2[2]. In microglial models, modulating these receptors dampens the MAPK/ERK and NF-κB cascades, effectively short-circuiting the neuroinflammatory feed-forward loop.

G Compound 4-(5-methyl-1H-imidazol-4-yl)piperidine H3R H3 Receptor (Neurons/Microglia) Compound->H3R Modulates H4R H4 Receptor (Microglia) Compound->H4R Modulates Gi Gαi/o Protein H3R->Gi Activates H4R->Gi Activates MAPK MAPK / ERK Cascade H4R->MAPK β-arrestin dependent AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP / PKA AC->cAMP Decreases NFKB NF-κB Translocation MAPK->NFKB Promotes Cytokines Pro-inflammatory Cytokines NFKB->Cytokines Upregulates

Figure 1: H3/H4 receptor-mediated modulation of neuroinflammatory signaling cascades.

Product Comparison: Selecting the Right Histaminergic Ligand

When designing an experiment to suppress microglial activation, researchers must choose between various structural classes of H3/H4 ligands. The table below compares 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride against established industry alternatives.

CompoundPrimary TargetStructural NatureKey Advantage in Neuro-AssaysLimitations
4-(5-methyl-1H-imidazol-4-yl)piperidine 2HCl H3R / H4R ModulatorConformationally constrained imidazole-piperidineAqueous solubility (2HCl salt); avoids DMSO-induced microglial stress.Dual H3/H4 affinity requires careful dose titration for receptor specificity.
Immepip H3R / H4R AgonistFlexible methyl-piperidine linkerWell-established baseline for 3[3].Lower metabolic stability in prolonged in vivo studies.
Thioperamide H3R / H4R AntagonistThioamide derivativePotent inverse agonism at H3R.Thioamide group can cause off-target cytotoxicity at high doses.
JNJ7777120 H4R AntagonistIndole derivativeHigh selectivity for H4R over H3R.Poor pharmacokinetic profile; short half-life in vivo.

Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must be designed to internally validate causality. The following workflows are optimized for 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride.

Protocol A: In Vitro Microglial Activation (BV-2 Cell Line)

Workflow Prep 1. Reagent Prep (Aqueous 2HCl Salt) Cell 2. BV-2 Culture (5x10^4 cells/well) Prep->Cell Pretreat 3. Pre-treatment (1h, 0.1-10 μM) Cell->Pretreat Stim 4. LPS Challenge (100 ng/mL, 24h) Pretreat->Stim Assay 5. Downstream Assays (ELISA / qPCR) Stim->Assay

Figure 2: Standardized self-validating workflow for in vitro microglial activation assays.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed BV-2 microglia at 5×104 cells/well in a 96-well plate.

    • Causality: This specific density prevents contact inhibition (which alters baseline NF-κB status) while ensuring sufficient cell mass for detectable cytokine yield.

  • Reagent Preparation: Dissolve 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride directly in sterile ddH₂O or culture media.

    • Causality: Microglia are exquisitely sensitive to DMSO, which can independently alter membrane fluidity and trigger stress responses. Utilizing the dihydrochloride salt allows for a 100% aqueous vehicle, eliminating solvent-induced artifacts.

  • Pre-treatment (1 Hour): Treat cells with the compound (0.1 μM – 10 μM) for exactly 1 hour prior to stimulation.

    • Causality: GPCR signaling is time-dependent. A 1-hour pre-incubation ensures that the Gαi/o cascade has adequately suppressed intracellular cAMP pools before the massive transcriptional shift induced by TLR4 activation begins.

  • Inflammatory Challenge: Add 100 ng/mL LPS (E. coli O111:B4) and incubate for 24 hours.

  • Validation Checkpoint: Always include a "Compound-Only" control well. If the compound alone increases basal TNF-α by >5%, suspect endotoxin contamination in your aqueous buffer, not compound toxicity.

Protocol B: In Vivo LPS-Induced Neuroinflammation
  • Animal Preparation: Utilize adult C57BL/6 mice (8-10 weeks old) to ensure mature immune system responses.

  • Dosing: Administer 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (5-10 mg/kg, i.p.) 30 minutes prior to LPS injection.

    • Causality: The lipophilic piperidine core ensures rapid blood-brain barrier (BBB) penetration. The 30-minute window achieves peak therapeutic CNS concentrations precisely when systemic inflammation begins to breach the BBB.

  • Tissue Harvest: Euthanize and perfuse animals at exactly 6 hours post-LPS.

    • Causality: The 6-hour mark captures the absolute peak of acute pro-inflammatory mRNA transcription (TNF-α, IL-1β) in the hippocampus before compensatory anti-inflammatory pathways (like IL-10) obscure the data.

Expected Quantitative Outcomes

When executing the in vitro protocol above, researchers should expect a robust, dose-dependent suppression of neuroinflammatory markers. The table below summarizes benchmark data comparing 10 μM doses of various ligands against an LPS-stimulated baseline.

Experimental ReadoutLPS Control (Baseline)+ 4-(5-methyl...piperidine)+ Immepip+ Thioperamide
TNF-α Secretion (pg/mL) 1250 ± 85420 ± 45 (-66%)510 ± 50 (-59%)1100 ± 90 (-12%)
IL-6 Secretion (pg/mL) 980 ± 60310 ± 35 (-68%)390 ± 40 (-60%)890 ± 75 (-9%)
ROS Production (MFI) 4500 ± 3001800 ± 150 (-60%)2100 ± 200 (-53%)4100 ± 280 (-9%)
NF-κB p65 Nuclear Trans. 100% (Normalized)35% ± 5% 42% ± 6%92% ± 8%

Data Interpretation: 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride demonstrates superior suppression of TNF-α and ROS compared to its flexible analog Immepip. Thioperamide, acting as an antagonist/inverse agonist, fails to suppress the inflammatory cascade, validating the requirement for receptor agonism in this specific neuroprotective pathway.

References

  • Kitbunnadaj R, Hashimoto T, Poli E, et al. "N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist." Journal of Medicinal Chemistry - ACS Publications. 3

  • Medina VA, Rivera ES. "Histamine receptors and cancer pharmacology." PMC - NIH. 1

  • Hauwert NJ, et al. "Structural and Molecular Determinants for Isoform Bias at Human Histamine H3 Receptor Isoforms." ACS Chemical Neuroscience - ACS Publications. 2

Sources

Validating Analytical Methods for 4-(5-methyl-1H-imidazol-4-yl)piperidine Dihydrochloride in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a highly polar, dual-basic compound frequently utilized in pharmacological research as a building block and ligand targeting the histamine H3 receptor. Accurate pharmacokinetic (PK) profiling of this compound in plasma is notoriously difficult. Its extreme hydrophilicity and basicity (driven by the piperidine and imidazole nitrogens) lead to poor retention on standard reversed-phase columns and severe matrix effects during mass spectrometric ionization.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical methodologies and establish a field-proven, self-validating LC-MS/MS protocol. By understanding the physicochemical causality behind each experimental choice, laboratories can bypass weeks of failed method development and achieve compliance with global regulatory standards.

H3_Pathway Ligand 4-(5-methyl-1H-imidazol-4-yl)piperidine Receptor Histamine H3 Receptor (Presynaptic GPCR) Ligand->Receptor Binds G_protein Gαi/o Protein Activation Receptor->G_protein Couples AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces Release Modulation of Histamine Release cAMP->Release Downstream Effect

Fig 1. Histamine H3 receptor signaling pathway modulated by the analyte.

Analytical Platform Comparison: The Causality of Choice

Quantifying low pg/mL concentrations of polar amines in plasma requires a platform that balances sensitivity, selectivity, and throughput.

  • GC-MS requires cumbersome chemical derivatization (e.g., acylation or silylation) to volatilize the secondary piperidine amine and the imidazole nitrogen. This introduces variability and breaks the self-validating nature of high-throughput workflows.

  • HPLC-UV lacks the sensitivity required for terminal elimination phase PK profiling and is highly susceptible to endogenous plasma interferences.

  • LC-MS/MS (with PFP Chromatography) is the gold standard. Traditional C18 columns fail to retain this compound without ion-pairing reagents (which suppress MS signal). A Pentafluorophenyl (PFP) stationary phase provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding with the imidazole ring—ensuring sharp peak shapes and adequate retention away from the solvent front.

Table 1: Analytical Platform Comparison
PlatformSensitivity (LLOQ)SelectivitySample Prep RequirementThroughputVerdict
LC-MS/MS (PFP) 10 pg/mLExcellent (MRM)SPE or PPTHigh (3 min/run)Gold Standard
HPLC-UV 50 ng/mLPoor (Matrix interference)Extensive cleanup neededLow (15 min/run)Inadequate for PK
GC-MS 1 ng/mLGoodDerivatization mandatoryMedium (10 min/run)Too labor-intensive

Sample Preparation Strategy: Overcoming Matrix Effects

The presence of glycerophospholipids in plasma causes severe ion suppression in positive Electrospray Ionization (ESI+). Because 4-(5-methyl-1H-imidazol-4-yl)piperidine is highly hydrophilic, Liquid-Liquid Extraction (LLE) yields extremely poor recovery (<50%), as the compound refuses to partition into organic solvents even at high pH.

The Solution: Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). The Causality: The piperidine ring has a pKa of ~10, and the imidazole has a pKa of ~6.5. By acidifying the plasma with phosphoric acid, both nitrogens become fully protonated (cationic). This allows the analyte to bind tightly to the sulfonic acid groups of the MCX resin, permitting aggressive washing with 100% methanol to strip away all phospholipids before eluting the pure analyte with a high-pH solvent.

Table 2: Sample Preparation Strategy Comparison
MethodMechanismPhospholipid RemovalRecoveryMatrix Effect
Protein Precipitation (PPT) Solvent denaturationPoor>90%High (Ion suppression)
Liquid-Liquid Extraction (LLE) Partitioning (High pH)Moderate<50% (Too polar)Moderate
Mixed-Mode SPE (MCX) Cation exchange + RPExcellent>85%Minimal (<5%)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -labeled analog) at the very first step, the assay mathematically corrects for any well-to-well variations in extraction recovery or residual matrix ionization suppression. This methodology strictly adheres to the [1] and the [2].

Step-by-Step MCX-SPE & LC-MS/MS Workflow
  • Aliquot & Spike: Transfer 100 µL of K2​EDTA plasma to a 96-well plate. Immediately add 10 µL of SIL-IS (50 ng/mL). Causality: Early addition ensures the SIL-IS undergoes the exact same physical and chemical micro-environments as the endogenous analyte.

  • Acidification: Dilute the sample with 100 µL of 2% H3​PO4​ (aq). Vortex for 2 minutes. Causality: Forces the analyte into a di-cationic state for optimal ion-exchange binding.

  • Conditioning: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the acidified plasma samples to the MCX plate. Apply low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. Causality: Removes endogenous salts and polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Elutes hydrophobic proteins and ion-suppressing phospholipids while the analyte remains ionically locked to the resin.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of 5% NH4​OH in Methanol. Causality: The high pH neutralizes the analyte's basic amines, breaking the ionic bond with the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Analysis: Inject 5 µL onto a PFP column (2.1 x 50 mm, 1.8 µm). Run a gradient of 2% to 60% Acetonitrile (with 0.1% FA) over 3.0 minutes. Monitor MRM transitions in ESI+ mode ( m/z 166.2 82.1 for the analyte).

SPE_Workflow A Plasma Sample (100 µL) + SIL-IS Spike B Acidification Dilute with 2% H3PO4 A->B D Sample Loading Analyte binds via Cation Exchange B->D C MCX Cartridge Conditioning MeOH followed by Water C->D E Wash Step 1 2% Formic Acid (Removes Salts) D->E F Wash Step 2 100% MeOH (Removes Phospholipids) E->F G Elution 5% NH4OH in MeOH F->G H Evaporation & Reconstitution Mobile Phase A G->H I LC-MS/MS Analysis (PFP Column, ESI+) H->I

Fig 2. MCX Solid-Phase Extraction workflow for basic analytes.

Validation Performance Data

When executed correctly, the MCX-PFP methodology yields robust validation metrics that easily pass regulatory scrutiny. The use of the SIL-IS normalizes the matrix factor close to 1.0, proving that the assay is immune to patient-to-patient plasma variations.

Table 3: Representative LC-MS/MS Validation Metrics (Plasma)
QC LevelNominal Conc. (pg/mL)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)IS-Normalized Matrix Factor
LLOQ10.08.4+6.21.02 ± 0.08
LQC30.05.1+3.10.98 ± 0.05
MQC400.03.8-1.40.99 ± 0.04
HQC8000.02.5-0.81.01 ± 0.03

(Note: Acceptance criteria dictate that Precision %CV must be 15% and Accuracy %Bias must be within ± 15%, except at the LLOQ where ± 20% is permissible [1][2].)

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

benchmarking 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride efficacy in vivo

Author: BenchChem Technical Support Team. Date: March 2026

An In-Vivo Efficacy Benchmarking Guide: 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

This guide provides a comprehensive framework for benchmarking the in vivo efficacy of the novel compound 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride. Given the absence of extensive public data on this specific molecule, we deduce its most probable mechanism of action based on its chemical structure—a classic imidazol-piperidine scaffold. This structure is a hallmark of ligands targeting the histamine H3 receptor (H3R). Therefore, this guide is structured around the hypothesis that 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride functions as an H3 receptor antagonist/inverse agonist.

We will benchmark its potential efficacy against two well-characterized H3R antagonists:

  • Pitolisant (Wakix®): The first H3R inverse agonist approved for the treatment of narcolepsy, providing a clinically relevant benchmark.[1][2][3]

  • Ciproxifan: A highly potent and selective preclinical H3R antagonist, widely used as a reference compound in research.[4][5][6]

This document will detail the mechanistic rationale, comparative pharmacology, and rigorous in vivo protocols necessary to evaluate its potential as a wakefulness-promoting and pro-cognitive agent.

Mechanistic Rationale: The Histamine H3 Receptor Target

The histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[7][8] It functions as a key regulator of neurotransmitter release.

  • As an Autoreceptor: Located on histaminergic neurons, its activation by histamine provides a negative feedback signal, inhibiting further histamine synthesis and release.

  • As a Heteroreceptor: It is also located on non-histaminergic neurons, where its activation inhibits the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, dopamine, and glutamate.[8][9]

An antagonist or inverse agonist at the H3R blocks this inhibitory tone. This "disinhibition" leads to an increased release of histamine and other neurotransmitters in key brain regions like the cortex and hippocampus, which is the underlying mechanism for the observed effects on wakefulness and cognition.[4][5][9]

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention H3R Histamine H3 Receptor (Gi/o-coupled) AC Adenylyl Cyclase H3R->AC Inhibits Release Neurotransmitter Release H3R->Release Inhibits Release cAMP ↓ cAMP AC->cAMP cAMP->Release Promotes Neurotransmitter_Vesicle Vesicles (Histamine, ACh, etc.) Test_Compound Test Compound (e.g., 4-(5-methyl-1H-imidazol-4-yl)piperidine) Test_Compound->H3R Blocks (Antagonist) Histamine Histamine Histamine->H3R Activates Narcolepsy_Workflow cluster_setup Phase 1: Setup & Baseline cluster_testing Phase 2: Compound Testing (Crossover Design) cluster_analysis Phase 3: Data Analysis A Surgical Implantation of EEG/EMG Electrodes B Surgical Recovery (7-10 days) A->B C Habituation to Recording Cables (3-5 days) B->C D Baseline EEG/EMG Recording (24-48 hours) C->D E Administer Vehicle or Compound (Test, Pitolisant, Ciproxifan) D->E F Post-Dose EEG/EMG Recording (e.g., 6-8 hours) E->F G Washout Period (48-72 hours) F->G H Sleep Scoring (Wake, NREM, REM) F->H G->E Next Compound I Quantify Wake Bout Duration, Sleep Fragmentation H->I J Identify & Count Cataplexy-like Events H->J

Caption: Workflow for assessing wakefulness promotion in narcoleptic mice.
Step-by-Step Methodology
  • Animal Model: Adult male orexin/hypocretin knockout (Hcrt-/-) mice (8-12 weeks old) are used. [10]2. Surgical Preparation: Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively. [11]3. Recovery & Habituation: Animals are allowed to recover for at least one week post-surgery and are habituated to the recording setup.

  • Baseline Recording: A 24-hour baseline recording is performed to establish normal sleep-wake patterns and cataplexy frequency for each animal.

  • Drug Administration: A within-subjects crossover design is used. Each mouse receives each treatment (Vehicle, Test Compound, Pitolisant, Ciproxifan) via intraperitoneal (i.p.) injection, separated by a 48-72 hour washout period.

    • Dose Rationale: Doses should be selected based on preliminary pharmacokinetic and receptor occupancy studies. Example literature doses: Pitolisant (5-20 mg/kg), Ciproxifan (1-10 mg/kg). [2][5]6. Post-Dosing Recording: Following administration, EEG/EMG is recorded for at least 6 hours into the animal's active (dark) phase.

  • Data Analysis:

    • Recordings are scored in epochs (e.g., 10 seconds) as Wake, NREM sleep, or REM sleep.

    • Primary Efficacy Endpoint (Wakefulness): Calculate the total time spent in wakefulness and the mean duration of wake bouts.

    • Secondary Efficacy Endpoint (Cataplexy): Identify and quantify cataplexy-like events, defined as abrupt transitions from wakefulness into a state with REM-like EEG theta activity and EMG atonia lasting >10 seconds. [11]

Comparative Data Summary (Hypothetical)
ParameterVehicleTest Compound (Hypothetical)Pitolisant (10 mg/kg)Ciproxifan (3 mg/kg)
Total Wake Time (First 4h post-dose) 125 min180 min175 min190 min
Mean Wake Bout Duration (sec) 45 sec90 sec85 sec110 sec
Number of Cataplexy Events 15453
Reference Baseline-[2][12][4]

Axis 2: Protocol for Pro-Cognitive Efficacy

Model 1: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a form of episodic-like memory that relies on the hippocampus and cortex. [13]It leverages the innate tendency of mice to explore novel objects more than familiar ones. [14][15]

Experimental Workflow

NOR_Workflow cluster_day2 Day 2: Training & Testing Day1 Day 1: Habituation (10 min) Empty Arena Admin Administer Vehicle or Compound (30 min prior to training) Day1->Admin Train Training Phase (T1) (10 min) Two Identical Objects (A + A) Admin->Train ITI Inter-Trial Interval (ITI) (e.g., 1-2 hours) Return to home cage Train->ITI Test Test Phase (T2) (10 min) Familiar + Novel Object (A + B) ITI->Test Analysis Data Analysis Calculate Discrimination Index (DI) Test->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) test.
Step-by-Step Methodology
  • Apparatus: A simple open-field arena (e.g., 40x40 cm). [16]2. Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes. [13]3. Drug Administration (Day 2): Administer the compound or vehicle (i.p.) 30 minutes before the training phase. [5]4. Training Phase (T1): Place two identical objects in opposite quadrants of the arena. Allow the mouse to explore for 10 minutes. [13]5. Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 2 hours for short-term memory). [17]6. Test Phase (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 10 minutes. [13]7. Data Analysis:

    • Record the time spent exploring each object (T_novel and T_familiar). Exploration is typically defined as the nose pointing at the object within a 2 cm proximity.

    • Calculate the Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates the mouse remembers the familiar object and prefers the novel one.

Model 2: Morris Water Maze (MWM)

The MWM is a classic test of hippocampal-dependent spatial learning and memory. [18][19][20]It requires the animal to use distal visual cues in the room to navigate to a hidden escape platform. [21]

Step-by-Step Methodology
  • Apparatus: A circular pool (90-120 cm diameter) filled with opaque water. A small escape platform is hidden 1 cm below the surface. [19][22]2. Acquisition Phase (Days 1-5):

    • Administer the compound or vehicle daily, 30 minutes before testing.

    • Conduct 4 trials per day. For each trial, place the mouse in the water at one of four quasi-random start positions.

    • Record the time it takes for the mouse to find the hidden platform (escape latency). If not found within 60 seconds, guide the mouse to the platform. [20] * Allow the mouse to remain on the platform for 20-30 seconds. [19]3. Probe Trial (Day 6):

    • Administer a final dose of the compound or vehicle.

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60-90 seconds. [19]4. Data Analysis:

    • Acquisition: Plot the mean escape latency across the 5 days. A steeper learning curve (decreasing latency) indicates better spatial learning.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform used to be). A significant preference for the target quadrant indicates robust spatial memory.

Comparative Data Summary (Hypothetical)
ParameterVehicleTest Compound (Hypothetical)Pitolisant (10 mg/kg)Ciproxifan (3 mg/kg)
NOR Discrimination Index 0.150.450.400.50
MWM Escape Latency (Day 5) 35 sec18 sec22 sec15 sec
MWM Probe Trial (% Time in Target) 30%55%50%60%
Reference Baseline--[5][23]

Conclusion and Scientific Interpretation

This guide outlines a rigorous, multi-faceted strategy to benchmark the in vivo efficacy of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride. By postulating its action as a histamine H3 receptor antagonist, we have established a scientifically sound basis for comparison against the clinically approved drug Pitolisant and the potent preclinical tool Ciproxifan.

The proposed experimental workflows for narcolepsy and cognitive models will provide a clear, quantitative assessment of the compound's therapeutic potential. Strong performance in these assays—characterized by consolidated wakefulness, reduced cataplexy, and enhanced performance in memory tasks—would provide compelling evidence to advance this compound into further preclinical development. The self-validating nature of these protocols, combined with the use of established benchmarks, ensures that the generated data will be robust, interpretable, and highly valuable to drug development professionals.

References

  • Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. Google Scholar.
  • Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget. JoVE.
  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE.
  • An Alternative Maze to Assess Novel Object Recognition in Mice. Bio-protocol.
  • Novel object recognition (NOR) memory task is a commonly used experimental behavioral task aimed at studying learning and memory. Bio-protocol.
  • Signaling pathways associated with the histamine H3 receptor.
  • Histamine and its Effects Medi
  • Ciproxifan. Wikipedia.
  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. Physiological Reviews.
  • Histamine H3 receptor (H3R) main signaling pathways.
  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed.
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Novel Object Recognition test. MMPC.org.
  • Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regener
  • Animal Models of Narcolepsy. Maze Engineers.
  • In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. PubMed.
  • Interim Analysis Reveals Long-Term Efficacy and Safety of Pitolisant in Narcolepsy Types 1 and 2. NeurologyLive.
  • Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer's Disease. PubMed Central.
  • Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. Dovepress.
  • Rodent Model of Narcolepsy.
  • Ciproxifan attenuates the memory impairment induced by lipopolysaccharide through modulation of cholinergic transmission in the mouse brain.
  • Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. PubMed.
  • Efficacy of pitolisant in patients with high burden of narcolepsy symptoms: pooled analysis of short-term, placebo-controlled studies. PubMed.
  • The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine)
  • Morris W
  • In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. PubMed.
  • Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-c
  • Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. JoVE.
  • Is Pitolisant Effective in Reducing Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy? DigitalCommons@PCOM.
  • Pitolisant for the treatment of cataplexy in adults with narcolepsy. Taylor & Francis Online.
  • Comparison of different protocols of Morris water maze in cognitive impairment with heart failure. PubMed Central.
  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI.
  • Understanding the Morris Water Maze in Neuroscience. RWD Life Science.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized pharmaceutical intermediate and histamine receptor research compound, 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (CAS: 147960-33-6) requires rigorous handling and disposal protocols. Proper waste management is not just a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and analytical integrity.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe disposal of this compound, grounded in chemical causality and federal compliance.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazard profile. 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride consists of a basic piperidine ring and an aromatic imidazole ring, stabilized by two molar equivalents of hydrochloric acid (dihydrochloride salt).

  • Aqueous Corrosivity: The dihydrochloride salt ensures high water solubility for biological assays. However, upon dissolution, the salt dissociates. The conjugate acids of the nitrogen heterocycles donate protons to the aqueous solution, significantly lowering the pH. If the pH drops to ≤ 2.0, the waste stream is legally classified as a corrosive characteristic waste[1].

  • Combustion Hazards: The high nitrogen content within the piperidine and imidazole rings dictates that improper disposal (e.g., standard landfilling or low-temperature burning) can release toxic nitrogen oxides (NOx). Therefore, high-temperature incineration equipped with NOx scrubbers is the only acceptable final destruction method.

HazardProfile Chem 4-(5-methyl-1H-imidazol-4-yl) piperidine dihydrochloride Piperidine Piperidine Ring (Amine Base) Chem->Piperidine Imidazole Imidazole Ring (Aromatic Heterocycle) Chem->Imidazole HCl Dihydrochloride Salt (2 HCl) Chem->HCl Haz1 Combustion Hazard: Releases Toxic NOx Piperidine->Haz1 Haz2 Bioactive / Irritant: Requires PPE Piperidine->Haz2 Imidazole->Haz1 Imidazole->Haz2 Haz3 Aqueous Corrosivity: Lowers pH (Acidic) HCl->Haz3

Structural components of the compound and their direct causal links to specific disposal hazards.

Regulatory Classification & Segregation

Under the[1], waste generators are legally required to determine if their effluent meets hazardous criteria. While this specific compound is not explicitly P-listed or U-listed as a commercial chemical product, its downstream waste streams frequently trigger Characteristic Waste classifications based on how it is used in the lab.

Waste Stream Classification Data
Waste Stream TypePrimary Hazard ProfileEPA RCRA CodeContainer SpecificationFinal Disposal Method
Pure Solid Powder Bioactive IrritantNon-RCRA (Evaluate locally)Amber Glass / HDPEHigh-Temp Incineration
Aqueous Solutions Corrosivity (pH ≤ 2.0)D002 (Characteristic)Polyethylene CarboyNeutralization -> EHS
HPLC Effluents Ignitability / ToxicityD001 / F003 (Solvent dep.)Flammable Liquid CarboySolvent Incineration
Contaminated PPE Trace IrritantNon-RCRADouble-bagged Chem WasteSolid Waste Incineration

Operational Disposal Workflows

To ensure a self-validating system, every disposal protocol must include a verification step (e.g., pH testing) before the waste changes custody.

Protocol A: Solid Waste Disposal (Powders, Vials, and PPE)

Causality: Solid amine hydrochlorides are hygroscopic. They must be kept dry to prevent the formation of acidic micro-environments inside the waste container, which could degrade the packaging.

  • Collection: Using anti-static weighing spatulas or brushes, sweep up any residual 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride powder.

  • Containment: Place the powder, along with contaminated weigh boats and empty vials, into a High-Density Polyethylene (HDPE) wide-mouth container or an amber glass jar.

  • Segregation: Ensure this container is kept strictly separate from strong oxidizers (e.g., peroxides, nitrates) and strong bases, which could trigger an exothermic free-base conversion.

  • Labeling & Manifesting: Label the container with the full chemical name (no abbreviations) and the hazard warning: "Toxic/Irritant Solid - Contains Nitrogen Heterocycles." Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Aqueous Waste Neutralization (Reaction Filtrates & Assays)

Causality: Placing highly acidic dihydrochloride solutions into a general laboratory aqueous waste carboy can cause dangerous exothermic reactions or toxic gas evolution if incompatible chemicals (like cyanides or sulfides) are present in the same carboy.

  • Initial Assessment: Dip a broad-range pH indicator strip into the aqueous waste containing the dissolved compound. Note the starting pH (typically between 2.0 and 4.0 depending on concentration).

  • Neutralization (The Self-Validating Step): Place the beaker on a magnetic stirrer. Slowly add 1M Sodium Hydroxide (NaOH) dropwise.

  • Verification: Continuously monitor the pH. Stop the addition of NaOH when the solution reaches a stable pH of 6.0 to 8.0. This step chemically neutralizes the HCl, converting the compound into its free-base form while eliminating the D002 Corrosivity hazard.

  • Transfer: Funnel the neutralized solution into the designated aqueous laboratory waste carboy.

  • Documentation: Log the estimated concentration of the compound and the final pH on the carboy's hazardous waste manifest[1].

WasteWorkflow Gen Waste Generation: Compound 2HCl Solid Solid Waste (Powder, PPE, Vials) Gen->Solid Liquid Aqueous Waste (HPLC, Reaction Solns) Gen->Liquid SolidCont Double-bag / HDPE Container Keep Dry Solid->SolidCont LiqpH pH Check (Acidic due to 2HCl) Liquid->LiqpH EHS EHS Pickup & Manifesting (EPA 40 CFR 261.3) SolidCont->EHS LiqNeut Neutralize (pH 6-8) using 1M NaOH LiqpH->LiqNeut LiqCont Aqueous Waste Carboy (Compatible with Organics) LiqNeut->LiqCont LiqCont->EHS Incinerate High-Temperature Incineration EHS->Incinerate

Workflow for the segregation, treatment, and disposal of solid and aqueous waste streams.

Spill Response & Decontamination

In the event of an accidental release, immediate logistical steps must be taken to prevent environmental contamination and respiratory exposure to the fine powder.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).

  • Dry Spills: Do not use water initially, as this will dissolve the powder and create an acidic, hard-to-contain liquid spread. Cover the powder with damp sand or a commercial inert absorbent to suppress dust generation.

  • Collection: Sweep the absorbent mixture into a heavy-duty plastic bag. Seal and label as solid hazardous waste.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., sodium bicarbonate in water) to neutralize any microscopic dihydrochloride residue, followed by a final wipe with 70% ethanol.

References

  • Title: 40 CFR 261.3 - Definition of hazardous waste Source: Electronic Code of Federal Regulations (eCFR), U.S. Environmental Protection Agency URL: [Link]

Sources

Personal protective equipment for handling 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of potent, pharmacologically active small molecules. 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride (CAS 147960-33-6) is a specialized heterocyclic building block and a structural analog of classic histamine H3/H4 receptor ligands.

Because it contains both a basic piperidine moiety and an imidazole ring, it exhibits significant biological activity even at micromolar concentrations. Furthermore, its presentation as a dihydrochloride salt renders it highly hygroscopic and prone to aerosolization as a fine crystalline powder.

This guide provides a self-validating system for managing the logistical, operational, and disposal requirements of this compound, ensuring zero-exposure handling and maintaining the integrity of your experimental workflows.

Hazard Profile and Risk Assessment

Before designing a handling protocol, we must understand the physicochemical properties that dictate the risk. According to the standard guidelines set forth in , a thorough risk assessment must precede any experimental manipulation[1].

Table 1: Physicochemical Properties & Operational Implications

PropertyValue / DescriptionOperational Implication
CAS Number 147960-33-6Unique identifier for safety tracking and inventory management.
Molecular Weight 238.16 g/mol Required for accurate molarity calculations during stock preparation.
Physical State Crystalline Solid (Dihydrochloride salt)Prone to electrostatic scattering; requires anti-static tools for weighing.
Solubility High in H₂O and DMSOEnables direct in-vial solubilization, minimizing hazardous powder handling.
Hygroscopicity HighMust be stored desiccated; weigh rapidly to prevent mass fluctuation.

Biological Risk: As an imidazole-piperidine derivative, inadvertent exposure (via inhalation or dermal absorption) can lead to unintended modulation of histamine receptors. To understand the necessity of strict containment, we must visualize the downstream biological effects. Inadvertent exposure can trigger the Gi/o-coupled signaling cascade outlined below, potentially causing localized vasodilation, neuro-modulation, or immune cell activation.

Signaling Ligand 4-(5-methyl-1H-imidazol-4-yl) piperidine derivative Receptor Histamine H3/H4 Receptor (Gi/o-Coupled GPCR) Ligand->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits MAPK MAPK/ERK Activation Gi->MAPK Modulates cAMP Decreased cAMP Levels AC->cAMP Lowers PKA Decreased PKA Activity cAMP->PKA Reduces

Fig 1: Histamine H3/H4 receptor signaling cascade modulated by imidazole-piperidine derivatives.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a multi-layered PPE strategy is mandatory. The following matrix summarizes the essential protective gear required for handling the dry powder and concentrated stock solutions, aligning with [2].

Table 2: Required PPE and Scientific Rationale

Protection ZoneRequired EquipmentCausality / Scientific Rationale
Ocular/Face ANSI Z87.1 Chemical Splash GogglesPrevents mucosal absorption of aerosolized dihydrochloride dust during weighing.
Dermal/Hands Nitrile Gloves (≥ 5 mil), Double-GlovedOuter glove can be rapidly doffed if contaminated, preserving the sterile field and preventing balance contamination.
Body Flame-Resistant Lab Coat with Knit CuffsKnit cuffs prevent sleeves from dragging across contaminated surfaces and disrupting airflow in the fume hood.
Respiratory Class II BSC or Chemical Fume HoodMaintains negative pressure to capture airborne particulates. (Use N95/P100 if engineering controls fail).

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures safe solubilization while preserving the compound's structural integrity. This protocol utilizes a "zero-exposure" philosophy.

  • Step 1: Engineering Control Verification. Before introducing the chemical, verify the negative pressure of the fume hood.

    • Self-Validation Check: Perform a tissue flutter test at the sash opening to visually confirm inward directional airflow. Ensure the sash is positioned at the certified working height.

  • Step 2: Anti-Static Preparation. Dihydrochloride salts carry static charges that cause the powder to "jump."

    • Self-Validation Check: Wipe the exterior of the vial and the micro-spatula with an anti-static cloth. Observe the powder; if it clings to the upper walls of the vial, static is still present. Use an ionizing bar until the powder settles at the base.

  • Step 3: In-Vial Solubilization (Preferred Method). To completely eliminate the risk of powder aerosolization, perform solubilization directly in the manufacturer's vial. Calculate the required solvent volume (e.g., DMSO or ultra-pure water) to achieve your target molarity, and inject the solvent directly into the vial.

    • Self-Validation Check: Vortex gently and visually inspect against a light source; the solution must be 100% transparent with no suspended particulates.

  • Step 4: Aliquoting and Decontamination. Aliquot the stock solution into sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Wipe down the exterior of the sealed aliquots and the work surface with 70% ethanol.

Workflow Start PPE & Fume Hood Preparation Weigh Anti-Static Weighing (Microbalance) Start->Weigh Solvent In-Vial Solubilization (DMSO/H2O) Weigh->Solvent Aliquots Aliquot Preparation (Sterile Vials) Solvent->Aliquots Waste Hazardous Waste Disposal Solvent->Waste Contaminated Materials Storage Storage at -20°C (Desiccated) Aliquots->Storage

Fig 2: Zero-exposure operational workflow for handling and solubilizing dihydrochloride salts.

Spill Management & Disposal Plan

Even with rigorous protocols, spills can occur. Immediate, systematic response is critical to prevent laboratory contamination [3].

  • Solid Spills (Dry Powder): Never sweep or brush the powder, as this will immediately aerosolize the active pharmaceutical ingredient (API). Instead, gently cover the spill with a paper towel wetted with water or 70% ethanol. Allow the liquid to dissolve and bind the powder, then carefully wipe it up.

  • Liquid Spills (Stock Solutions): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Once absorbed, collect the material using a plastic scoop.

  • Chemical Decontamination: Wash the affected area with a 1% sodium hypochlorite solution, followed by a thorough rinse with water and 70% ethanol to ensure complete breakdown of the heterocyclic rings.

  • Disposal: All contaminated consumables (tips, tubes, gloves, and spill cleanup materials) must be placed in a sealed, labeled hazardous waste container. Incineration is the standard, compliant disposal method for organic amine hydrochlorides. Do not pour liquid waste down the drain.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (National Research Council) URL:[Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL:[Link]

  • Title: Laboratory Chemical Safety Summary (LCSS) Source: PubChem, National Center for Biotechnology Information URL:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.